molecular formula C12H24N2O2 B1334842 3-(N-Boc-aminoethyl)-piperidine CAS No. 215305-98-9

3-(N-Boc-aminoethyl)-piperidine

Cat. No.: B1334842
CAS No.: 215305-98-9
M. Wt: 228.33 g/mol
InChI Key: XQIKKZRRQGXGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-Boc-aminoethyl)-piperidine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-piperidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKKZRRQGXGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402387
Record name tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215305-98-9
Record name tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Boc-aminoethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminoethyl)-piperidine, with the CAS number 215305-98-9, is a substituted piperidine derivative that serves as a valuable building block in synthetic organic chemistry. The presence of a Boc-protected amino group and a reactive secondary amine on the piperidine ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Piperidine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals and bioactive compounds. This document provides a comprehensive overview of the known chemical properties, available synthesis routes, and potential applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[1][2][3]
Molecular Weight 228.33 g/mol [1][2][3]
Appearance Yellow to brown oil or solid
Boiling Point (Predicted) 337.3 ± 15.0 °C at 760 mmHg
pKa (Predicted) 12.85 ± 0.46
Density (Predicted) 0.971 g/cm³

Table 1: Physicochemical Properties of this compound

IdentifierValue
CAS Number 215305-98-9
IUPAC Name tert-butyl (2-(piperidin-3-yl)ethyl)carbamate
SMILES C1CCNC(C1)CCNC(=O)OC(C)(C)C
InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)

Table 2: Chemical Identifiers for this compound

Spectroscopic Data

Experimental Protocols

Synthesis of Aminoethyl-Substituted Piperidine Derivatives

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach for the synthesis of related aminoethyl-substituted piperidine derivatives has been described. One such methodology involves the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by a Wittig reaction to introduce a C2 chain. The subsequent transformation of an ester group into an amino moiety and removal of the N-protective group are the final steps.[4]

A logical synthetic route to this compound could involve the following key steps:

SynthesisWorkflow A 3-Piperidineacetonitrile B Reduction of Nitrile A->B e.g., LiAlH4 or H2/Catalyst D 3-(2-Aminoethyl)piperidine B->D C Boc Protection E This compound C->E D->C (Boc)2O, base

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct biological activity of this compound or its involvement in any signaling pathways. However, the broader class of aminoethyl-substituted piperidine derivatives has been investigated as σ1 receptor ligands with potential antiproliferative properties.[4][5] The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, and its modulation is a target for therapeutic intervention in neurological disorders and cancer.

The general structure of these derivatives suggests their potential to interact with various biological targets, and this compound serves as a key intermediate for creating libraries of such compounds for screening and drug discovery.

LogicalRelationship cluster_0 Drug Discovery Process A This compound (Building Block) B Chemical Synthesis & Derivatization A->B C Library of Novel Piperidine Derivatives B->C D High-Throughput Screening C->D E Identification of Bioactive Lead Compounds D->E

Caption: Role of this compound in a drug discovery workflow.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel piperidine-based compounds for pharmaceutical and scientific research. While detailed experimental data on its physicochemical and spectroscopic properties are not extensively documented, its structural features make it an attractive starting material for creating diverse molecular libraries. Further research into the synthesis and biological evaluation of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 3-(N-Boc-aminoethyl)-piperidine (CAS 215305-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(N-Boc-aminoethyl)-piperidine, a key building block in modern pharmaceutical synthesis. This document covers its physicochemical properties, synthesis, applications, and safety protocols, presented in a format tailored for scientific and research professionals.

Physicochemical Properties

This compound, also known as tert-butyl (2-(piperidin-3-yl)ethyl)carbamate, is a piperidine derivative featuring a Boc-protected aminoethyl side chain. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).

PropertyValueSource
CAS Number 215305-98-9[1]
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
Appearance Yellow to brown oil or solid[2]
Boiling Point (Predicted) 337.3 ± 15.0 °C[2]
Density (Predicted) 0.971 g/cm³[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

Representative Experimental Protocol: Boc Protection of 3-(2-aminoethyl)piperidine

Materials:

  • 3-(2-aminoethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 3-(2-aminoethyl)piperidine in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-(2-aminoethyl)piperidine 3-(2-aminoethyl)piperidine Reaction Reaction 3-(2-aminoethyl)piperidine->Reaction (Boc)2O (Boc)2O (Boc)2O->Reaction Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The piperidine moiety of this compound is a key pharmacophore that interacts with the DPP-4 enzyme.

Synthesis of Alogliptin

Alogliptin is a potent and selective DPP-4 inhibitor. The synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidine derivative with a chiral aminopiperidine. The Boc-protected precursor can be deprotected to provide the necessary amine for this reaction.

Experimental Protocol: Synthesis of Alogliptin from a Piperidine Intermediate

This protocol outlines the key nucleophilic substitution step.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • (R)-3-aminopiperidine dihydrochloride (derived from a suitable precursor)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol and water

Procedure:

  • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

  • Add potassium carbonate to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude Alogliptin, which can be further purified.[3][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product Chloropyrimidine derivative Chloropyrimidine derivative Nucleophilic Substitution Nucleophilic Substitution Chloropyrimidine derivative->Nucleophilic Substitution (R)-3-aminopiperidine (R)-3-aminopiperidine (R)-3-aminopiperidine->Nucleophilic Substitution Base (K2CO3) Base (K2CO3) Base (K2CO3)->Nucleophilic Substitution Alogliptin Alogliptin Nucleophilic Substitution->Alogliptin

Synthesis of Linagliptin

Linagliptin is another important DPP-4 inhibitor. Its synthesis also utilizes a chiral aminopiperidine derivative to introduce the key pharmacophore.

Experimental Protocol: Synthesis of Linagliptin from a Piperidine Intermediate

This protocol describes the condensation step.

Materials:

  • 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Combine 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and (R)-3-aminopiperidine dihydrochloride in DMF or NMP.

  • Add a suitable base such as potassium carbonate or sodium bicarbonate.

  • Heat the reaction mixture to around 80-90°C for several hours.

  • Monitor the reaction for completion.

  • After completion, the crude Linagliptin is isolated and purified.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product Bromoxanthine derivative Bromoxanthine derivative Condensation Reaction Condensation Reaction Bromoxanthine derivative->Condensation Reaction (R)-3-aminopiperidine (R)-3-aminopiperidine (R)-3-aminopiperidine->Condensation Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Condensation Reaction Linagliptin Linagliptin Condensation Reaction->Linagliptin

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. Based on the safety data for closely related compounds, the following guidelines are recommended.

Hazard CategoryPrecautionary Statements
Skin Irritation Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves/protective clothing.
Eye Damage Causes serious eye damage. Wear eye protection/face protection.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Aquatic Hazard Toxic to aquatic life with long lasting effects. Avoid release to the environment.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound (CAS 215305-98-9) is a valuable and versatile building block in medicinal chemistry and drug development. Its utility is particularly highlighted in the synthesis of potent DPP-4 inhibitors like Alogliptin and Linagliptin. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. Its prevalence is due to its favorable physicochemical and pharmacological properties, including its ability to confer aqueous solubility and provide a three-dimensional framework for precise substituent placement. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen is a common strategy in multi-step organic syntheses. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for controlled manipulation of the piperidine core.

Understanding the physicochemical properties of Boc-protected piperidines is paramount for researchers and drug development professionals. These properties, including lipophilicity (LogP), acidity/basicity (pKa), solubility, and melting point, profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of a range of Boc-protected piperidine derivatives, complete with detailed experimental protocols and visual representations of key workflows and concepts.

Physicochemical Properties of Representative Boc-Protected Piperidines

The following tables summarize key physicochemical data for a selection of commercially available Boc-protected piperidine derivatives, providing a comparative overview for researchers.

Table 1: General Physicochemical Properties of Boc-Protected Piperidines

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
N-Boc-piperidineC10H19NO2185.26N/A (Liquid)130-140 (15 mmHg)[1]0.964 (25 °C)[1]
N-Boc-4-hydroxypiperidineC10H19NO3201.2661-65[2]292.3 (760 mmHg)[2]~1.1[2]
N-Boc-4-piperidoneC10H17NO3199.2573-77[3]336.77 (rough estimate)[4]1.1249 (rough estimate)[4]
4-(N-Boc-amino)piperidineC10H20N2O2200.28162-166[5]N/AN/A
N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)C11H19NO4229.27148-153[6]353.2 (Predicted)[6]1.164 (Predicted)[5]
(S)-(+)-N-Boc-2-methylpiperidineC11H21NO2199.29N/A (Liquid)54-56 (0.05 mmHg)[7]0.937 (25 °C)[7]
N-Boc-4-phenylpiperidineC16H23NO2261.3682[8]N/AN/A
N-Boc-4-piperidinemethanolC11H21NO3215.2978-82N/AN/A

Table 2: Key Drug-like Properties of Boc-Protected Piperidines

Compound NamelogPpKaAqueous Solubility
N-Boc-piperidine1.23 (log Pow)[9]N/AN/A
N-Boc-4-hydroxypiperidine0.61[2]~14.80 (hydroxyl group, Predicted)[2]Soluble in chloroform, ethyl acetate[10]
N-Boc-4-piperidone0.6 (XLogP3)[11]-1.58 (Predicted)[4]Sparingly soluble in PBS (pH 7.2): 1-10 mg/ml[9]
4-(N-Boc-amino)piperidine0.7[12]N/AN/A
N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)1.23 (log Pow)[9]4.56 (Predicted)[5]Insoluble in water[5]
(S)-(+)-N-Boc-2-methylpiperidineN/AN/AN/A
4-N-Boc-4-N-Methyl-aminopiperidine1.2[13]N/AN/A
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine1.3[10]N/AN/A

Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding the behavior of Boc-protected piperidines in both biological and chemical systems. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in a solution. For Boc-protected piperidines, which can contain acidic or basic functional groups, potentiometric titration is a robust method for pKa determination.

Methodology:

  • Sample Preparation: A precise amount of the Boc-protected piperidine is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) for compounds with low aqueous solubility, to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: The sample solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a calibrated burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic or basic functional group has been neutralized. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

G Workflow for pKa Determination by Potentiometric Titration A Sample Preparation (Dissolve compound in solvent) B Apparatus Setup (Calibrated pH meter, stirrer, inert gas) A->B C Titration (Incremental addition of titrant) B->C D Data Acquisition (Record pH vs. titrant volume) C->D E Data Analysis (Plot titration curve) D->E F Determine pKa (pH at half-equivalence point) E->F

Workflow for pKa Determination
Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its membrane permeability and overall ADME properties. The shake-flask method is the "gold standard" for experimental logP determination.

Methodology:

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A stock solution of the Boc-protected piperidine is prepared in one of the pre-saturated solvents (typically the one in which it is more soluble).

  • Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask or vial.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G Workflow for logP Determination by Shake-Flask Method A Solvent Saturation (n-octanol and water/buffer) B Sample Preparation (Stock solution of compound) A->B C Partitioning (Add sample to solvent mixture) B->C D Equilibration (Shake to reach equilibrium) C->D E Phase Separation (Centrifugation) D->E F Concentration Measurement (UV-Vis or HPLC) E->F G Calculate logP (log([octanol]/[aqueous])) F->G

Workflow for logP Determination
Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for drug formulation and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of the solid Boc-protected piperidine is added to a known volume of the test solvent (e.g., water, buffer at a specific pH) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The suspension is filtered or centrifuged to separate the solid from the saturated solution.

  • Concentration Measurement: The concentration of the compound in the clear supernatant is determined by a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at that temperature.

G Workflow for Thermodynamic Solubility Determination A Sample Preparation (Excess solid in solvent) B Equilibration (Agitate at constant temperature) A->B C Phase Separation (Filter or centrifuge) B->C D Concentration Measurement (Analyze supernatant) C->D E Determine Solubility (Concentration of saturated solution) D->E

Workflow for Solubility Determination

Visualization of Key Concepts

pH-Dependent Ionization of N-Boc-piperidine-4-carboxylic acid

The ionization state of a molecule with acidic and/or basic functional groups is dependent on the pH of the surrounding environment. This is particularly relevant for compounds like N-Boc-piperidine-4-carboxylic acid, which possesses a carboxylic acid group. The Henderson-Hasselbalch equation governs the ratio of the protonated (acidic) and deprotonated (conjugate base) forms.

G pH-Dependent Ionization of N-Boc-piperidine-4-carboxylic acid cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) A Predominantly Protonated Form (Neutral) B pKa ≈ 4.56 A->B + H+ C Predominantly Deprotonated Form (Anionic) B->C - H+

Ionization States vs. pH

Conclusion

The physicochemical properties of Boc-protected piperidines are critical parameters that influence their application in organic synthesis and drug discovery. The Boc group, while serving as an effective protecting group, also modulates the lipophilicity, solubility, and other properties of the parent piperidine scaffold. A thorough understanding and experimental determination of these properties, as outlined in this guide, are essential for the rational design and development of novel therapeutics. The provided data tables offer a valuable resource for comparing different derivatives, while the detailed experimental protocols and visual workflows serve as practical guides for laboratory practice. As the complexity of drug candidates continues to increase, a solid foundation in the physicochemical principles governing these important building blocks will remain indispensable for success in the field.

References

An In-depth Technical Guide on the Structure and Synthesis of 3-(Aminoethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 3-(aminoethyl)piperidine derivatives. This class of compounds represents a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. This document details synthetic strategies, experimental protocols, and the biological context of these derivatives, with a focus on their interaction with sigma-1 and dopamine D4 receptors.

Core Structure and Significance

The 3-(aminoethyl)piperidine scaffold is a privileged structure in drug discovery. The piperidine ring provides a three-dimensional framework that can orient substituents for optimal interaction with biological targets, while the aminoethyl side chain offers a key site for hydrogen bonding and further derivatization. This combination makes these derivatives promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.

Synthetic Strategies

The synthesis of 3-(aminoethyl)piperidine derivatives can be approached through several strategic pathways. A common strategy involves the preparation of a suitable 3-substituted piperidine precursor, followed by the elaboration of the aminoethyl side chain.

One versatile approach begins with the enantiomerically pure 3-aminopiperidine derivative, which can be synthesized from L-glutamic acid. This precursor can then be further functionalized to introduce the ethylamine moiety. An alternative route involves the reduction of a 3-(cyanomethyl)piperidine intermediate, which can be prepared from commercially available starting materials.

For comparison, a well-documented synthesis of the isomeric 4-(2-aminoethyl)piperidine derivatives is also presented, as the chemical principles and many of the experimental conditions are transferable.[1][2]

Synthesis of the 3-(Aminoethyl)piperidine Core

A plausible and efficient synthesis of the 3-(aminoethyl)piperidine core is outlined below. This multi-step process begins with a protected 3-(hydroxymethyl)piperidine, which is converted to the corresponding nitrile, followed by reduction to the primary amine.

G A N-Boc-3-(hydroxymethyl)piperidine B N-Boc-3-(tosyloxymethyl)piperidine A->B  TsCl, Pyridine C N-Boc-3-(cyanomethyl)piperidine B->C  NaCN, DMSO D N-Boc-3-(2-aminoethyl)piperidine C->D  LiAlH4, THF E 3-(2-Aminoethyl)piperidine D->E  TFA or HCl

Synthetic workflow for the 3-(aminoethyl)piperidine core.
Derivatization of the Core Structure

Once the 3-(aminoethyl)piperidine core is synthesized, it can be further modified at two key positions: the piperidine nitrogen and the primary amine of the aminoethyl side chain. Reductive amination and N-alkylation are common methods to introduce a wide range of substituents, allowing for the fine-tuning of the pharmacological properties of the final compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of key intermediates and final compounds. Data for the analogous 4-(2-aminoethyl)piperidine derivatives are included for comparative purposes.

Table 1: Synthesis of 3-Substituted Piperidine Precursors

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Esterification, Boc-protection, Reduction, Tosylation, and CyclizationL-Glutamic Acid1. SOCl₂, MeOH; 2. (Boc)₂O, Et₃N, DMAP; 3. NaBH₄, LiCl; 4. TsCl, Et₃N, DMAP; 5. Amine(S)-tert-butyl (1-substituted-piperidin-3-yl)carbamate44-55
Reduction of NipecotamideNipecotamideLiAlH₄, THF, reflux3-(Aminomethyl)piperidine55

Table 2: Synthesis of 4-(2-Aminoethyl)piperidine Derivatives

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Wittig ReactionN-Cbz-4-oxo-2-phenylpiperidinePh₃P=CHCO₂Et, Toluene, refluxEthyl (E/Z)-(1-(benzyloxycarbonyl)-2-phenylpiperidin-4-ylidene)acetate98[1][2]
HydrogenationEthyl (E/Z)-(1-(benzyloxycarbonyl)-2-phenylpiperidin-4-ylidene)acetateH₂, Pd/C, MeOHEthyl (1-(benzyloxycarbonyl)-2-phenylpiperidin-4-yl)acetate70[1][2]
Reduction of EsterEthyl (1-methyl-2-phenylpiperidin-4-yl)acetateLiAlH₄, THF2-(1-Methyl-2-phenylpiperidin-4-yl)ethan-1-ol85[1][2]
Oxidation to Aldehyde2-(1-Methyl-2-phenylpiperidin-4-yl)ethan-1-olDess-Martin Periodinane, CH₂Cl₂(1-Methyl-2-phenylpiperidin-4-yl)acetaldehyde62-93[1][2]
Reductive Amination(1-Methyl-2-phenylpiperidin-4-yl)acetaldehydeAmine, NaBH(OAc)₃, CH₂Cl₂N-Substituted-2-(1-methyl-2-phenylpiperidin-4-yl)ethan-1-amine11-69[1][2]

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate from a Ditosylate Precursor[3]
  • To a solution of (S)-tert-butyl (3,5-bis((tosyloxy)methyl))pentyl)carbamate (1.0 mmol) in acetonitrile (10 mL) is added cyclohexylamine (3.0 mmol) and K₂CO₃ (3.0 mmol).

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol 2: Reduction of 3-(Cyanomethyl)piperidine to 3-(2-Aminoethyl)piperidine
  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a fume hood, and appropriate personal protective equipment should be worn.

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added a suspension of LiAlH₄ (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of N-protected 3-(cyanomethyl)piperidine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser work-up).[3]

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-protected 3-(2-aminoethyl)piperidine.

  • The protecting group is then removed under standard conditions (e.g., trifluoroacetic acid for a Boc group) to yield 3-(2-aminoethyl)piperidine.

Protocol 3: Reductive Amination of (1-Methyl-2-phenylpiperidin-4-yl)acetaldehyde[1][2]
  • To a solution of (1-methyl-2-phenylpiperidin-4-yl)acetaldehyde (1.0 equivalent) in dichloromethane (CH₂Cl₂) is added the desired primary or secondary amine (1.2 equivalents).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to afford the N-substituted derivative.

Biological Significance and Signaling Pathways

Derivatives of the 3-(aminoethyl)piperidine scaffold have shown significant potential as modulators of CNS receptors, particularly the sigma-1 (σ₁) receptor and the dopamine D4 receptor.

Sigma-1 Receptor Ligands

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] It is involved in a variety of cellular processes, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[4] Ligands of the sigma-1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain.[4]

Upon stimulation by an agonist, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can translocate to other cellular compartments to interact with and modulate the function of various proteins, including ion channels and other receptors.[5]

G cluster_er Endoplasmic Reticulum S1R_BiP σ1R-BiP Complex S1R Active σ1R S1R_BiP->S1R Dissociates Agonist σ1R Agonist (e.g., 3-(aminoethyl)piperidine derivative) Agonist->S1R_BiP Binds IonChannels Ion Channels (K+, Na+, Ca2+) S1R->IonChannels Modulates NMDAR NMDA Receptors S1R->NMDAR Modulates IP3R IP3 Receptors S1R->IP3R Modulates Neuronal_Plasticity Neuronal Plasticity and Survival IonChannels->Neuronal_Plasticity NMDAR->Neuronal_Plasticity Ca_Signaling Ca2+ Signaling IP3R->Ca_Signaling Ca_Signaling->Neuronal_Plasticity

Simplified signaling pathway of the sigma-1 receptor.
Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[6][7] It is primarily coupled to the Gαi/o subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The D4 receptor is expressed in brain regions associated with cognition and emotion, making it a target for the treatment of schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[7][8]

G Ligand D4 Agonist (e.g., 3-(aminoethyl)piperidine derivative) D4R Dopamine D4 Receptor Ligand->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D4 receptor signaling pathway.

Conclusion

The 3-(aminoethyl)piperidine scaffold is a promising starting point for the design and synthesis of novel CNS-active compounds. The synthetic routes outlined in this guide, along with the detailed experimental protocols, provide a solid foundation for the generation of diverse libraries of these derivatives. The exploration of their activity at key biological targets, such as the sigma-1 and dopamine D4 receptors, holds significant potential for the development of new treatments for a range of neurological and psychiatric conditions. Further investigation into the structure-activity relationships of these compounds will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties.

References

Introduction to piperidine-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22.[3] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[4]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties. The logP value of piperidine is approximately 0.84.[3] Substituents on the ring can be readily modified to fine-tune the overall lipophilicity of the drug molecule, thereby optimizing its pharmacokinetic profile.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their ADME profiles.[2]

Therapeutic Applications of Piperidine-Containing Compounds

The versatility of the piperidine scaffold is evident in its presence in over twenty classes of pharmaceuticals, targeting a wide range of diseases.[5]

Central Nervous System (CNS) Disorders

Piperidine-containing compounds have made a significant impact on the treatment of CNS disorders. Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems makes them ideal candidates for targeting neurological and psychiatric conditions.

A prominent example is the inhibition of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), which are crucial for regulating neurotransmitter levels in the synaptic cleft.[4][6]

Selected Piperidine-Containing CNS Drugs

Drug NameTarget(s)Therapeutic UseKi (nM)IC50 (nM)
Methylphenidate DAT, NETADHD, NarcolepsyDAT: 14DAT: 114
Paroxetine SERTDepression, Anxiety DisordersSERT: 0.06SERT: 0.8
Risperidone D2, 5-HT2A ReceptorsSchizophrenia, Bipolar DisorderD2: 3.13, 5-HT2A: 0.16-
Donepezil Acetylcholinesterase (AChE)Alzheimer's Disease-AChE: 5.7
Fentanyl µ-opioid ReceptorAnalgesicµ-opioid: 0.39-

Data compiled from multiple sources. Note: Ki and IC50 values can vary depending on the specific assay conditions.

Oncology

The piperidine moiety is also a key structural feature in numerous anticancer agents.[7] These compounds exert their effects through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.[8][9]

Selected Piperidine-Containing Anticancer Drugs

Drug NameTarget(s)/MechanismCancer TypeIC50 (µM)
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraJAK1: 3.3, JAK2: 2.8
Palbociclib CDK4, CDK6Breast CancerCDK4: 0.011, CDK6: 0.002
Lenalidomide Cereblon (CRBN) E3 ubiquitin ligase modulatorMultiple Myeloma-

Data compiled from multiple sources. Note: IC50 values can vary depending on the specific cell line and assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of piperidine-containing compounds.

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound for the dopamine transporter.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells or tissues expressing DAT (e.g., rat striatum or HEK293 cells transfected with human DAT).

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).[6]

  • Test Compound: Serial dilutions of the piperidine-containing compound.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Tissue Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Resuspend the pellet in assay buffer and determine the protein concentration.[6]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).

    • 100 µL of the membrane preparation (approximately 20-50 µg of protein).[10]

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.[10]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is used to screen for inhibitors.[11][12]

Materials:

  • Enzyme: Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[11]

  • Test Compound: Serial dilutions of the piperidine-containing compound.

  • 96-well microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and the test compound in appropriate solvents.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • AChE enzyme solution.

    • Test compound at various concentrations (or solvent for control).[9]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[9]

  • Reaction Initiation: Add the ATCh substrate solution to each well to start the enzymatic reaction.[9]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record at regular intervals.[9]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. The rate is proportional to the change in absorbance over time. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[11]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[8][13]

Materials:

  • Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[13]

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).[13]

  • Solubilizing Agent: Dimethyl sulfoxide (DMSO).[13]

  • Test Compound: Serial dilutions of the piperidine-containing compound.

  • 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.[9]

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to piperidine-containing compounds.

Signaling Pathways

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling Activation Piperidine_Drug Piperidine-based DAT Inhibitor Piperidine_Drug->DAT Inhibition

Inhibition of dopamine reuptake by a piperidine-based drug.

Acetylcholinesterase_Inhibition cluster_cholinergic_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibition

Mechanism of acetylcholinesterase inhibition by a piperidine compound.
Experimental Workflows

Experimental_Workflow_DAT_Binding start Start prep Prepare DAT-expressing membrane fractions start->prep setup Set up 96-well plate: - Membranes - [3H]Radioligand - Test Compound/Control prep->setup incubate Incubate to reach binding equilibrium setup->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter count Quantify radioactivity using scintillation counting filter->count analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki count->analyze end End analyze->end

Workflow for the dopamine transporter (DAT) binding assay.

Experimental_Workflow_MTT_Assay start Start seed Seed cancer cells in 96-well plates start->seed treat Treat cells with piperidine compound at various concentrations seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent and incubate for 4 hours incubate->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data: - Calculate cell viability - Determine IC50 read->analyze end End analyze->end

Workflow for the in vitro anticancer MTT assay.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[2] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

An In-depth Technical Guide to Exploratory Studies on N-Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precision and control. Among these, the tert-butoxycarbonyl (Boc) group is a preeminent tool for the protection of amines. N-Boc-protected diamines are particularly valuable bifunctional building blocks, possessing one nucleophilic amine and one masked amine. This arrangement allows for sequential and controlled modifications, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, deprotection, and applications of N-Boc-protected diamines, with a focus on methodologies and quantitative data relevant to research and development.

Synthesis of Mono-N-Boc-Protected Diamines

The primary challenge in synthesizing mono-N-Boc-protected diamines lies in achieving selectivity, as the two amino groups in a symmetrical diamine have identical reactivity. A prevalent and efficient strategy involves the in situ monoprotonation of the diamine. This renders one amino group non-nucleophilic by forming its ammonium salt, allowing the remaining free amine to react selectively with di-tert-butyl dicarbonate ((Boc)₂O).[3][4]

General Reaction Scheme

The overall strategy relies on the differentiation of the two amine functionalities by protonation, followed by carbamate formation.[4]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diamine H₂N-R-NH₂ (Diamine) MonoProtonated H₂N-R-NH₃⁺X⁻ (Mono-protonated Diamine) Diamine->MonoProtonated + HX HX HX (1 equiv.) e.g., from Me₃SiCl Boc2O (Boc)₂O (1 equiv.) MonoBoc BocHN-R-NH₂ (Mono-Boc Protected Diamine) MonoProtonated->MonoBoc + (Boc)₂O - H⁺, - CO₂, - tBuOH Base Base (Workup) e.g., NaOH Orthogonal_Deprotection Molecule R-NH-PG1 R'-NH-PG2 R''-NH-PG3 Boc Boc Fmoc Fmoc Cbz Cbz Acid Acid (TFA, HCl) Boc->Acid Deprotected1 R-NH₂ R'-NH-PG2 R''-NH-PG3 Acid->Deprotected1 Cleaves Boc Base Base (Piperidine) Fmoc->Base Deprotected2 R-NH-PG1 R'-NH₂ R''-NH-PG3 Base->Deprotected2 Cleaves Fmoc H2 H₂, Pd/C Cbz->H2 Deprotected3 R-NH-PG1 R'-NH-PG2 R''-NH₂ H2->Deprotected3 Cleaves Cbz SPPS_Workflow Start Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling 3. Coupling (Next Boc-AA, Activator) Neutralization->Coupling Wash 4. Wash Coupling->Wash Wash->Deprotection Repeat n times End Final Peptide-Resin Wash->End Cleavage Final Cleavage (e.g., HF, TFMSA) End->Cleavage Peptide Purified Peptide Cleavage->Peptide

References

The Piperidine Scaffold: A Cornerstone in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold" – a molecular framework that frequently appears in biologically active compounds. Within the realm of oncology, the substituted piperidine core is a recurring motif in a multitude of small molecule inhibitors targeting key signaling pathways that drive cancer progression. This technical guide provides a comprehensive literature review of substituted piperidine scaffolds in anticancer drug development, with a focus on quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) of Anticancer Piperidine Scaffolds

The biological activity of piperidine derivatives is exquisitely sensitive to the nature, positioning, and stereochemistry of their substituents. Strategic modifications to the piperidine ring can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile. The following tables summarize quantitative data for various series of substituted piperidine scaffolds, highlighting key SAR trends in the context of their anticancer activity.

Table 1: SAR of Piperidine Derivatives as Akt Inhibitors

The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of Akt is a key therapeutic strategy, and numerous piperidine-containing inhibitors have been developed.

Compound IDR1R2R3Akt1 IC50 (nM)[1]PC-3 Cell Proliferation IC50 (µM)[1]
10f HClPyrazolopyrimidine35.68.9
10g HBrPyrazolopyrimidine28.15.1
10h HIPyrazolopyrimidine24.33.7
10j FClPyrazolopyrimidine42.812.3
10k FBrPyrazolopyrimidine33.57.5
10l FIPyrazolopyrimidine29.76.2

A representative series of 3-halogenated pyrazolopyrimidine-appended piperidines. The data indicates that increasing the size of the halogen at the R2 position (Cl < Br < I) generally leads to increased potency against both the Akt1 enzyme and the PC-3 prostate cancer cell line.[1]

Table 2: SAR of Piperidine Derivatives as CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. Palbociclib, a potent CDK4/6 inhibitor, features a piperidine moiety.

Compound SeriesKey Structural FeaturesCDK4 IC50 (nM)CDK6 IC50 (nM)MCF-7 Cell Proliferation IC50 (nM)
Palbociclib Analogues 2-aminopyridine core with a piperazinyl-piperidine side chain1116180
Ribociclib Analogues Pyrrolopyrimidine core with a piperazinyl-piperidine side chain1039100
Abemaciclib Analogues Pyrido[2,3-d]pyrimidin-7-one core with a piperidinyl-ethyl side chain21014

This table presents a comparative overview of the potency of three FDA-approved CDK4/6 inhibitors containing a piperidine or piperazine-piperidine scaffold. The specific substitution patterns on the core heterocycle and the piperidine ring significantly influence their inhibitory activity and cellular potency.

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of drug discovery. This section provides protocols for the synthesis of a representative piperidine-based anticancer agent and for key biological assays used to evaluate its efficacy.

Synthesis of a Substituted Piperidine-Based Akt Inhibitor (Compound 10h)

This protocol describes the synthesis of a potent pan-Akt inhibitor with a piperidin-4-yl side chain.[1]

General Procedure for the Synthesis of Compound 10h: [1]

  • Amine Coupling: To a solution of 4-amino-4-carboxypiperidine derivative (Intermediate 5, 1.0 mmol) in dichloromethane (DCM, 6 ml), HBTU (417 mg, 1.1 mmol) and diisopropylethylamine (DIPEA, 388 mg, 3.0 mmol) are added. The mixture is stirred at room temperature for 15 minutes.

  • Addition of Pyrazolopyrimidine: The 3-iodo-pyrazolopyrimidine intermediate (Intermediate 4, 1.0 mmol) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred for 6 hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with saturated ammonium chloride solution (3 x 20 ml) and brine (30 ml).

  • Purification: The organic layer is concentrated under reduced pressure to yield an oily residue.

  • De-protection: The residue is dissolved in DCM (4 ml), and trifluoroacetic acid (TFA, 2 ml) is added. The mixture is stirred at room temperature for 2 hours to remove the Boc protecting group.

  • Final Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the final compound 10h .

Biological Assays

Akt Kinase Inhibition Assay: [2][3]

  • Reagent Preparation: Dilute the purified Akt1 enzyme, substrate peptide (e.g., Crosstide), ATP, and test compounds in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

  • Assay Plate Setup: In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).

  • Enzyme and Substrate Addition: Add 2 µl of the diluted Akt1 enzyme and 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value for each compound.

Cell Viability (MTT) Assay:

  • Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the DOT language and rendered with Graphviz.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation via TSC2 inhibition Apoptosis_Inhibitors Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Activation Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic Inhibition Cell_Cycle_Proteins Cell Cycle Progression Akt->Cell_Cycle_Proteins S6K p70S6K mTORC1->S6K Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition TSC2 TSC2 Rheb Rheb Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Pro_Apoptotic->Apoptosis_Inhibitors Transcription Gene Transcription Cell_Cycle_Proteins->Transcription Protein_Synthesis->Cell_Cycle_Proteins Piperidine_Inhibitor Substituted Piperidine Akt Inhibitor Piperidine_Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of substituted piperidine Akt inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biological_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Pyridine) synthesis_steps Multi-step Synthesis (e.g., Hydrogenation, Coupling) start->synthesis_steps purification Purification (e.g., Column Chromatography) synthesis_steps->purification characterization Structural Characterization (NMR, MS) purification->characterization final_compound Final Piperidine Compound characterization->final_compound in_vitro_assays In Vitro Assays final_compound->in_vitro_assays kinase_assay Kinase Inhibition Assay (e.g., Akt1) in_vitro_assays->kinase_assay cell_viability Cell Viability Assay (e.g., MTT on PC-3 cells) in_vitro_assays->cell_viability mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assay) in_vitro_assays->mechanism_studies data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_viability->data_analysis mechanism_studies->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: A generalized experimental workflow for the discovery and evaluation of substituted piperidine anticancer agents.

References

Biological significance of the piperidine motif in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine scaffold, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and functionally significant motifs in medicinal chemistry. Its remarkable prevalence in both natural products and synthetic pharmaceuticals underscores its pivotal role in the development of novel therapeutics across a wide spectrum of diseases. This guide provides a comprehensive overview of the biological significance of the piperidine motif, detailing its physicochemical properties, its role in binding to various biological targets, and its presence in numerous FDA-approved drugs.

Physicochemical Properties and Pharmacokinetic Profile

The enduring popularity of the piperidine ring in drug design can be attributed to its favorable physicochemical properties. As a saturated heterocycle, it possesses a three-dimensional, chair-like conformation that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The nitrogen atom within the ring is typically basic (pKa ≈ 11.2), allowing it to be protonated at physiological pH. This positive charge can engage in crucial ionic interactions with acidic residues in protein binding pockets, significantly enhancing binding affinity and selectivity. Furthermore, the piperidine motif generally imparts good pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability, making it an attractive scaffold for drug candidates.

The Piperidine Motif in FDA-Approved Drugs

The versatility of the piperidine scaffold is evident in the vast number of FDA-approved drugs that incorporate this motif. These drugs span a wide range of therapeutic areas, highlighting the ability of the piperidine ring to serve as a versatile template for interacting with diverse biological targets.

Table 1: Prominent FDA-Approved Drugs Featuring the Piperidine Motif
Drug Name (Brand Name)Therapeutic AreaMechanism of ActionTarget(s)
Methylphenidate (Ritalin)ADHDNorepinephrine-dopamine reuptake inhibitorDAT, NET
Donepezil (Aricept)Alzheimer's DiseaseAcetylcholinesterase inhibitorAChE
Fentanyl (Sublimaze)Analgesiaμ-opioid receptor agonistMOR
Haloperidol (Haldol)AntipsychoticDopamine D2 receptor antagonistD2R
Risperidone (Risperdal)AntipsychoticSerotonin 5-HT2A and Dopamine D2 receptor antagonist5-HT2AR, D2R
Paroxetine (Paxil)AntidepressantSelective serotonin reuptake inhibitor (SSRI)SERT
Celecoxib (Celebrex)Anti-inflammatoryCOX-2 inhibitorCOX-2
Ruxolitinib (Jakafi)MyelofibrosisJanus kinase (JAK) inhibitorJAK1, JAK2
Ibrutinib (Imbruvica)OncologyBruton's tyrosine kinase (BTK) inhibitorBTK
Niraparib (Zejula)OncologyPoly (ADP-ribose) polymerase (PARP) inhibitorPARP1, PARP2

Signaling Pathways Modulated by Piperidine-Containing Drugs

The therapeutic effects of piperidine-containing drugs are achieved through their interaction with and modulation of various critical signaling pathways. The structural features of the piperidine ring are often key to achieving potent and selective inhibition or activation of protein targets within these cascades.

Dopaminergic and Serotonergic Signaling

A significant number of antipsychotic and antidepressant medications containing the piperidine motif target dopamine and serotonin receptors or transporters. The protonated nitrogen of the piperidine ring often forms a key salt bridge with an aspartate residue in the binding site of these monoamine targets.

G Figure 1: Simplified Dopaminergic and Serotonergic Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Intervention Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC DAT DAT Dopamine->DAT Reuptake D2R D2R Dopamine->D2R Binds Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin SERT SERT Serotonin->SERT Reuptake HT2AR HT2AR Serotonin->HT2AR Binds Signal Transduction Signal Transduction D2R->Signal Transduction HT2AR->Signal Transduction Haloperidol Haloperidol Haloperidol->D2R Antagonist Paroxetine Paroxetine Paroxetine->SERT Inhibitor

Figure 1: Simplified Dopaminergic and Serotonergic Signaling

Kinase Inhibition in Oncology

In the realm of oncology, piperidine-containing compounds have emerged as potent kinase inhibitors. The piperidine ring often serves as a scaffold to position key pharmacophoric groups that interact with the hinge region of the kinase ATP-binding site.

G Figure 2: General Kinase Inhibition Workflow cluster_0 Signaling Cascade cluster_1 Drug Intervention Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Cellular_Response Cellular_Response Substrate->Cellular_Response Ibrutinib Ibrutinib Ibrutinib->Kinase Inhibitor ATP ATP ATP->Kinase Binds

Figure 2: General Kinase Inhibition Workflow

Experimental Protocols

The synthesis and biological evaluation of piperidine-containing compounds involve a range of standard and specialized experimental techniques.

General Synthesis of a Disubstituted Piperidine

A common synthetic route to access functionalized piperidines is through the reductive amination of a suitable ketone with an amine, followed by cyclization and further modification.

G Figure 3: Synthetic Workflow for a Disubstituted Piperidine Start Ketone + Amine Step1 Reductive Amination Start->Step1 Step2 Cyclization Step1->Step2 Step3 Purification Step2->Step3 Step4 Characterization Step3->Step4 End Disubstituted Piperidine Step4->End

Figure 3: Synthetic Workflow for a Disubstituted Piperidine

Methodology:

  • Reductive Amination: A solution of the ketone and amine in a suitable solvent (e.g., methanol, dichloromethane) is treated with a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization (if applicable): The intermediate is then subjected to conditions that promote intramolecular cyclization to form the piperidine ring. This may involve heating or the use of a catalyst.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

To determine the potency of a piperidine-containing compound as a kinase inhibitor, an in vitro kinase assay is typically performed.

Methodology:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, and the test compound (piperidine derivative). A suitable buffer system is also required.

  • Assay Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The piperidine motif continues to be a highly valued scaffold in drug discovery due to its advantageous physicochemical properties, its ability to engage in key interactions with a wide array of biological targets, and its proven success in numerous FDA-approved drugs. The three-dimensional nature of the piperidine ring provides a versatile framework for the design of potent and selective modulators of various signaling pathways. A thorough understanding of the synthesis, biological evaluation, and structure-activity relationships of piperidine-containing compounds is essential for the continued development of innovative and effective therapeutics.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(N-Boc-aminoethyl)-piperidine from L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 3-(N-Boc-aminoethyl)-piperidine, a valuable chiral building block in medicinal chemistry, starting from the readily available chiral precursor, L-glutamic acid. The synthesis involves five key steps: esterification, N-Boc protection, reduction of the diester to a diol, tosylation of the diol, and a final cyclization with mono-Boc-protected ethylenediamine. This protocol offers a practical and efficient route to enantiomerically pure 3-substituted piperidine derivatives.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products. The development of robust and stereoselective synthetic routes to functionalized piperidines is therefore of significant interest to the drug discovery and development community. L-glutamic acid serves as an inexpensive and enantiomerically pure starting material for the synthesis of various chiral molecules. The following application note details a five-step synthesis of this compound from L-glutamic acid, providing a clear and reproducible methodology for laboratory-scale preparation.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Synthesis of this compound L_Glutamic_Acid L-Glutamic Acid Diester Dimethyl L-glutamate L_Glutamic_Acid->Diester SOCl₂, MeOH N_Boc_Diester (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate Diester->N_Boc_Diester (Boc)₂O, Et₃N, DMAP Diol (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate N_Boc_Diester->Diol NaBH₄, MeOH Ditosylate (S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate Diol->Ditosylate TsCl, Et₃N, DMAP Piperidine_Precursor (S)-tert-butyl (1-(2-((tert-butoxycarbonyl)amino)ethyl)piperidin-3-yl)carbamate Ditosylate->Piperidine_Precursor N-Boc-ethylenediamine, Base Final_Product This compound Piperidine_Precursor->Final_Product TFA or HCl

Figure 1: Overall synthetic workflow from L-glutamic acid to this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepProduct NameStarting MaterialReagentsYield (%)Reference
1Dimethyl L-glutamateL-Glutamic AcidSOCl₂, MeOHquant.[1][2]
2(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioateDimethyl L-glutamate(Boc)₂O, Et₃N, DMAP92[1]
3(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamateN-Boc DiesterNaBH₄, MeOH76[1]
4(S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamateDiolTsCl, Et₃N, DMAPquant.[1]
5a(S)-tert-butyl (1-(2-((tert-butoxycarbonyl)amino)ethyl)piperidin-3-yl)carbamateDitosylateN-Boc-ethylenediamine, K₂CO₃, MeCN60-70
5b(S)-tert-butyl (1-(2-aminoethyl)piperidin-3-yl)carbamate (Final Product)Piperidine PrecursorTFA, DCM>95
*Note: Yields for step 5a and 5b are estimated based on similar reported chemical transformations as a specific literature protocol for this exact reaction was not identified in the search.

Experimental Protocols

Materials and General Methods: All chemicals and solvents should be of reagent grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Esterification of L-Glutamic Acid

Protocol:

  • To a stirred suspension of L-glutamic acid (10.0 g, 67.9 mmol) in methanol (100 mL), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a white solid in quantitative yield.[1][2]

  • The crude product is typically used in the next step without further purification.

Step 2: N-Boc Protection of Dimethyl L-glutamate

Protocol:

  • Dissolve the crude dimethyl L-glutamate hydrochloride (quantitative from the previous step, ~67.9 mmol) in dichloromethane (150 mL) and cool to 0 °C.

  • Add triethylamine (38 mL, 272 mmol) to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 22.2 g, 102 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.83 g, 6.8 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with water (100 mL) and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Wash the combined organic layers with 10% aqueous sodium bisulfate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate as a colorless oil (yield: 92%).[1]

Step 3: Reduction of N-Boc Diester to Diol

Protocol:

  • To a solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (10.0 g, 34.3 mmol) in methanol (150 mL), add sodium borohydride (NaBH₄, 5.2 g, 137 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate as a white solid (yield: 76%).[1]

Step 4: Tosylation of the Diol

Protocol:

  • Dissolve the diol (5.0 g, 21.4 mmol) in dichloromethane (100 mL) and cool to 0 °C.

  • Add triethylamine (9.0 mL, 64.3 mmol) and a catalytic amount of DMAP (0.26 g, 2.14 mmol).

  • Add p-toluenesulfonyl chloride (TsCl, 8.9 g, 47.1 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with 20% aqueous sodium bicarbonate (50 mL).

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ditosylate as a solid in quantitative yield.[1]

  • This crude product is used in the next step without further purification.

Step 5: Cyclization and Deprotection to this compound

Note: The following is a proposed protocol based on general procedures for N-alkylation of amines with tosylates, as a specific literature procedure for this exact transformation was not identified.

5a. Cyclization with N-Boc-ethylenediamine:

Protocol:

  • To a solution of the crude ditosylate (quantitative from the previous step, ~21.4 mmol) in anhydrous acetonitrile (200 mL), add N-Boc-ethylenediamine (3.77 g, 23.5 mmol) and anhydrous potassium carbonate (8.8 g, 64.2 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (S)-tert-butyl (1-(2-((tert-butoxycarbonyl)amino)ethyl)piperidin-3-yl)carbamate.

5b. Final Deprotection:

Protocol:

  • Dissolve the di-Boc protected piperidine from step 5a in dichloromethane (50 mL).

  • Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates complete deprotection of the N-Boc-ethylenediamine moiety.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary to obtain the final product, this compound.

References

Application Notes and Protocols: 3-(N-Boc-aminoethyl)-piperidine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(N-Boc-aminoethyl)-piperidine as a versatile synthetic building block in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the ethylamine side chain and the secondary amine in the piperidine ring offer orthogonal handles for selective functionalization, making this scaffold highly valuable for creating diverse molecular architectures.

Core Applications in Medicinal Chemistry

This compound and its derivatives are key structural motifs in a variety of biologically active compounds. The piperidine moiety is a common scaffold in pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations. The protected aminoethyl side chain allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

A significant application of this building block is in the development of ligands for various biological targets, including sigma (σ) receptors. The σ1 receptor, in particular, is a promising target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer. The 4-(2-aminoethyl)piperidine scaffold, a close analog of the title compound, has been shown to produce potent and selective σ1 receptor ligands.[1][2]

Synthesis of the Core Building Block

The synthesis of substituted piperidines often involves multi-step sequences. One common strategy for preparing the core 3-aminopiperidine scaffold is through the cyclization of acyclic precursors. For instance, enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid in a five-step sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization.

General Synthetic Workflow for 3-(N-Boc-amino)piperidine Derivatives

G cluster_0 Synthesis of 3-(N-Boc-amino)piperidine Core L-Glutamic Acid L-Glutamic Acid Diester Diester L-Glutamic Acid->Diester Esterification (SOCl2, MeOH) N-Boc Protected Diester N-Boc Protected Diester Diester->N-Boc Protected Diester Boc Protection ((Boc)2O, Et3N, DMAP) Diol Diol N-Boc Protected Diester->Diol Reduction (NaBH4) Ditosylate Ditosylate Diol->Ditosylate Tosylation (TsCl, Pyridine) Cyclized Product\n(3-N-Boc-amino-piperidine derivative) Cyclized Product (3-N-Boc-amino-piperidine derivative) Ditosylate->Cyclized Product\n(3-N-Boc-amino-piperidine derivative) Cyclization (Amine)

Caption: Synthetic pathway for 3-(N-Boc-amino)piperidine derivatives.

Application in the Synthesis of Bioactive Ligands: σ1 Receptor Ligands

Experimental Workflow for the Synthesis of Aminoethyl-Piperidine Derivatives

G cluster_1 Synthesis of σ1 Receptor Ligands Dihydropyridin-4(1H)-one Dihydropyridin-4(1H)-one Piperidin-4-one Derivative Piperidin-4-one Derivative Dihydropyridin-4(1H)-one->Piperidin-4-one Derivative Conjugate Addition (Phenylboronic Acid) Homologated Ester Homologated Ester Piperidin-4-one Derivative->Homologated Ester Wittig Reaction Intermediate Alcohol Intermediate Alcohol Homologated Ester->Intermediate Alcohol Reduction Mesylate Intermediate Mesylate Intermediate Intermediate Alcohol->Mesylate Intermediate Mesylation Final Ligand Final Ligand Mesylate Intermediate->Final Ligand Nucleophilic Substitution (Amine)

Caption: Workflow for synthesizing 4-(2-aminoethyl)piperidine ligands.

Quantitative Data: σ1 Receptor Affinity

The following table summarizes the binding affinities of representative ligands synthesized using a 4-(aminoethyl)piperidine scaffold, highlighting the impact of N-substitution on receptor affinity. This data can guide the design of novel ligands based on the this compound scaffold.

Compound IDN-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)σ1/σ2 Selectivity
4a H165>10000>60
13a Tosyl118200017
18a Methyl7.947060
18b Ethyl272900107
20a Methyl16--
Data adapted from a study on 4-(aminoethyl)piperidine derivatives and may serve as a reference for designing analogous 3-substituted compounds.[2]

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of 4-(2-aminoethyl)piperidine derivatives and can be modified for the 3-substituted analog.

Protocol 1: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the primary amine for further functionalization.

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.

  • Add TFA (10.0 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol 2: Reductive Amination of the Piperidine Nitrogen

This protocol describes the functionalization of the piperidine nitrogen.

Materials:

  • Piperidine derivative (with a free secondary amine)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve the piperidine derivative in DCM or DCE.

  • Add the aldehyde or ketone to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Amide Coupling to the Ethylamine Side Chain (Post-Deprotection)

This protocol describes the acylation of the primary amine on the ethyl side chain after Boc deprotection.

Materials:

  • Deprotected aminoethyl-piperidine derivative

  • Carboxylic acid (1.0 eq)

  • HBTU (1.1 eq) or HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HBTU or HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected aminoethyl-piperidine derivative in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its orthogonal protecting groups allow for selective and sequential functionalization, enabling the creation of diverse libraries of compounds for biological screening. The protocols and data presented here, adapted from closely related scaffolds, provide a solid foundation for researchers to utilize this building block in their synthetic endeavors.

References

Protocol for N-Boc protection of 3-(aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An N-Boc (tert-butoxycarbonyl) protection is a common chemical strategy used in organic synthesis to temporarily block a reactive amine functional group. This protocol details the selective N-Boc protection of the primary amino group in 3-(aminoethyl)piperidine using di-tert-butyl dicarbonate ((Boc)₂O). This selective protection is crucial in multi-step syntheses, allowing for subsequent modifications at the secondary amine of the piperidine ring while the primary amine on the ethyl side-chain remains unreactive. The resulting product is tert-butyl (2-(piperidin-3-yl)ethyl)carbamate.

The reaction proceeds by the nucleophilic attack of the more reactive and less sterically hindered primary amine on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. A base, such as triethylamine, is used to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion. Careful control of stoichiometry and temperature is essential to favor the desired mono-protected product and minimize the formation of the di-protected byproduct.

Experimental Protocol

This procedure outlines the materials, quantities, and steps required for the selective N-Boc protection of 3-(aminoethyl)piperidine.

Materials and Reagents:

  • 3-(aminoethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (optional, for purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminoethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Base: Add triethylamine (1.5 eq) to the cooled solution.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-12 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to the flask.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

    • Combine the organic layers and wash them with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to isolate the pure tert-butyl (2-(piperidin-3-yl)ethyl)carbamate.

Data Presentation

The following table summarizes the key quantitative parameters for the N-Boc protection protocol.

ParameterValueNotes
Reactants & Stoichiometry
3-(aminoethyl)piperidine1.0 eqThe limiting reagent.
Di-tert-butyl dicarbonate1.05 eqA slight excess is used to ensure complete consumption of the primary amine.
Triethylamine1.5 eqActs as a base to neutralize the acidic byproduct.
Reaction Conditions
SolventDichloromethane (DCM)Anhydrous solvent is recommended for best results.
Temperature0°C to Room TemperatureInitial cooling controls the reaction rate and selectivity, followed by reaction at ambient temp.
Reaction Time6 - 12 hoursReaction progress should be monitored by TLC.
Yield
Expected Yield85-95%Yield can vary based on the purity of reagents and precision of the procedure.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Reaction scheme for the N-Boc protection of 3-(aminoethyl)piperidine.

ExperimentalWorkflow start Start: Dissolve 3-(aminoethyl)piperidine in anhydrous DCM cool Cool reaction mixture to 0°C in an ice bath start->cool add_base Add Triethylamine (TEA) cool->add_base add_boc Add (Boc)₂O solution dropwise at 0°C add_base->add_boc react Stir at room temperature for 6-12 hours add_boc->react quench Quench with saturated aqueous NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (optional) concentrate->purify end End: Obtain pure product concentrate->end If pure enough purify->end

Caption: Workflow for the N-Boc protection of 3-(aminoethyl)piperidine.

Application of 3-(N-Boc-aminoethyl)-piperidine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminoethyl)-piperidine is a versatile building block used in peptide synthesis to introduce conformational constraints and novel structural motifs into peptide backbones. Its incorporation is particularly valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may offer improved therapeutic properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The piperidine ring system can induce specific turns and secondary structures, influencing the overall topology of the resulting peptide analog. This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS).

Key Applications

The primary application of this compound in peptide synthesis is the creation of peptidomimetics with unique structural and functional properties. Key applications include:

  • Scaffold for Peptidomimetics: The piperidine moiety can replace or modify the peptide backbone, altering the three-dimensional structure and modulating the interaction with biological targets.

  • Induction of Secondary Structures: The rigid piperidine ring can enforce specific turn conformations within a peptide sequence, which can be critical for mimicking the bioactive conformation of a natural peptide and for receptor binding.

  • Development of Novel Therapeutics: By introducing non-natural elements into peptides, researchers can develop novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following table summarizes representative quantitative data for the incorporation of a 3-(aminoethyl)-piperidine derivative into a model peptide sequence via solid-phase peptide synthesis. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterValueNotes
Coupling Yield 85-95%Determined by Kaiser test or other qualitative methods. Yields can be influenced by the choice of coupling reagent and reaction time.
Crude Peptide Purity (post-cleavage) >70%Assessed by RP-HPLC. Purity is dependent on the efficiency of all preceding synthesis steps.
Final Purity (after purification) >98%Achieved through preparative RP-HPLC.
Overall Yield (after purification) 35-50%Calculated based on the initial resin loading. This is a typical range for the synthesis of short to medium-length modified peptides.[1]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Solid-phase synthesis resin (e.g., Merrifield resin, PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU.

  • Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane, and water)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a 3-(aminoethyl)-piperidine moiety.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF (3 x 10 mL).
  • Swell the resin in DCM for at least 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
  • Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).
  • Neutralize the resin with a 10% solution of DIEA in DMF (2 x 5 minutes).
  • Wash the resin with DMF (3 x 10 mL).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
  • Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at 0°C.
  • Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
  • If the coupling is incomplete after 4 hours, the coupling step can be repeated.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3, using the next Boc-protected amino acid) cycles for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., high TFA) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
  • Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

G Workflow for Incorporating this compound cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin_Swelling 1. Resin Swelling in DCM Boc_Deprotection 2. Boc Deprotection (TFA/DCM) Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Coupling 4. Coupling of Building Block Neutralization->Coupling Washing 5. Washing (DMF/DCM) Coupling->Washing Washing->Boc_Deprotection Repeat for each amino acid Cleavage 6. Cleavage from Resin Washing->Cleavage Final cycle Precipitation 7. Precipitation in Ether Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Final_Product 9. Lyophilized Peptide Purification->Final_Product

Caption: Workflow for solid-phase synthesis of peptides incorporating this compound.

Logical Relationship in Peptidomimetic Design

G Role of this compound in Peptidomimetics cluster_0 Building Block cluster_1 Peptide Synthesis cluster_2 Resulting Peptidomimetic cluster_3 Improved Properties Building_Block This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Building_Block->SPPS Incorporation Peptidomimetic Peptide Analog SPPS->Peptidomimetic Yields Stability Enhanced Enzymatic Stability Peptidomimetic->Stability Bioavailability Improved Bioavailability Peptidomimetic->Bioavailability Selectivity Increased Receptor Selectivity Peptidomimetic->Selectivity

Caption: Logical flow from building block to peptidomimetic with enhanced properties.

References

Application Notes and Protocols: Derivatization of the Primary Amine in 3-(N-Boc-aminoethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the primary amine in 3-(N-Boc-aminoethyl)-piperidine. This compound possesses three potential sites for modification: the primary amino group, the secondary amine within the piperidine ring, and the Boc-protected amine. The protocols outlined below are designed to selectively target the primary amine, a crucial step in the synthesis of various pharmacologically active compounds and molecular probes. The provided methodologies for acylation, sulfonylation, and reductive amination are foundational for creating diverse libraries of molecules for drug discovery and development.

Overview of Derivatization Strategies

The selective derivatization of the primary amine in this compound is readily achievable due to the higher nucleophilicity of the primary amine compared to the sterically hindered and electronically less available secondary amine of the piperidine ring and the protected amine. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine nitrogen ensures that this site remains unreactive under the described conditions. The three principal methods for derivatizing the terminal primary amine are:

  • Acylation: Formation of an amide bond by reaction with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent.

  • Sulfonylation: Formation of a sulfonamide linkage through reaction with a sulfonyl chloride.

  • Reductive Amination: Formation of a secondary amine by reaction with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced.

Experimental Protocols

Acylation of the Primary Amine

Acylation is a widely used method to introduce a variety of functional groups onto a primary amine, forming a stable amide bond.

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the reaction with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1]

  • Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Acylation using a Carboxylic Acid and a Coupling Agent (e.g., EDC/HOBt)

This method is suitable for acylating with a carboxylic acid that may be sensitive to conversion to an acyl chloride.

  • Materials:

    • This compound

    • Carboxylic acid of choice

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • Hydroxybenzotriazole (HOBt)

    • Anhydrous Dimethylformamide (DMF) or DCM

    • Diisopropylethylamine (DIPEA)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add EDC·HCl (1.2 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Sulfonylation of the Primary Amine

Sulfonylation of the primary amine with a sulfonyl chloride in the presence of a base yields a stable sulfonamide.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (Ts-Cl) or other sulfonyl chloride

    • Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine.

    • If using DCM, add pyridine (2.0 eq) or TEA (2.0 eq) as a base.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with 1M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Reductive Amination of the Primary Amine

Reductive amination allows for the introduction of alkyl or aryl groups via reaction with an aldehyde or ketone, followed by reduction of the intermediate imine.

  • Materials:

    • This compound

    • Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.2 eq).

    • If desired, add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of primary amines in molecules structurally related to this compound. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Representative Yields for Acylation of Primary Amines

Acylating Agent Base Solvent Time (h) Yield (%)
Benzoyl Chloride Triethylamine DCM 4 92
Acetyl Chloride Triethylamine DCM 3 95
Propionic Anhydride Pyridine DCM 5 88
Benzoic Acid/EDC/HOBt DIPEA DMF 16 85

| Acetic Acid/HATU | DIPEA | DMF | 12 | 90 |

Data adapted from representative acylation reactions of similar amino-piperidine substrates.[2]

Table 2: Representative Yields for Sulfonylation of Primary Amines

Sulfonyl Chloride Base Solvent Time (h) Yield (%)
p-Toluenesulfonyl chloride Pyridine DCM 12 85-95
Methanesulfonyl chloride Triethylamine DCM 10 80-90
Benzenesulfonyl chloride Pyridine Pyridine 16 90

| 4-Nitrobenzenesulfonyl chloride | Triethylamine | THF | 12 | 88 |

Yields are illustrative and based on general sulfonylation protocols for primary amines.[3]

Table 3: Representative Yields for Reductive Amination of Primary Amines

Carbonyl Compound Reducing Agent Solvent Time (h) Yield (%)
Benzaldehyde NaBH(OAc)₃ DCE 12 85-95
Acetone NaBH(OAc)₃ DCE 24 75-85
Cyclohexanone NaBH₃CN MeOH 18 80-90
4-Methoxybenzaldehyde NaBH(OAc)₃ DCM 16 90

| Propanal | NaBH(OAc)₃ | THF | 12 | 82 |

Data compiled from various sources on the reductive amination of primary amines.[4][5]

Visualizations

Chemical Derivatization Pathways

Derivatization_Pathways cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_reductive_amination Reductive Amination start This compound acyl_chloride Acyl Chloride / Base start->acyl_chloride acid_anhydride Acid Anhydride / Base start->acid_anhydride coupling Carboxylic Acid / Coupling Agent start->coupling sulfonyl_chloride Sulfonyl Chloride / Base start->sulfonyl_chloride carbonyl Aldehyde or Ketone start->carbonyl amide Amide Derivative acyl_chloride->amide acid_anhydride->amide coupling->amide sulfonamide Sulfonamide Derivative sulfonyl_chloride->sulfonamide imine Imine Intermediate carbonyl->imine reduction Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction sec_amine Secondary Amine Derivative reduction->sec_amine

Caption: Chemical derivatization pathways for the primary amine of this compound.

General Experimental Workflow

Experimental_Workflow start Start: Dissolve this compound and other reagents in solvent reaction Perform Derivatization Reaction (Acylation, Sulfonylation, or Reductive Amination) Monitor by TLC/LC-MS start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Silica Gel Chromatography or Recrystallization) concentration->purification analysis Characterization of Pure Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the derivatization of this compound.

References

Application Notes and Protocols: 3-(N-Boc-aminoethyl)-piperidine in the Preparation of σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. The development of selective σ1 receptor ligands is a key focus of modern medicinal chemistry. The piperidine scaffold is a privileged structure in the design of σ1 ligands, offering a versatile platform for chemical modification to achieve high affinity and selectivity.

This document provides detailed application notes on the utility of 3-(N-Boc-aminoethyl)-piperidine as a key building block for the synthesis of novel σ1 receptor ligands. It includes a proposed synthetic protocol, methodologies for ligand evaluation, and representative data for analogous compounds.

Core Concepts: Ligand Design and Synthesis

The general structure of many potent σ1 receptor ligands comprises a central piperidine ring, an aminoethyl side chain, and various substituents that modulate affinity and selectivity. The use of this compound allows for the strategic introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the aminoethyl side chain enables selective modification of the piperidine nitrogen before deprotection and subsequent derivatization of the primary amine.

While direct synthesis of σ1 ligands from this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be extrapolated from the well-established synthesis of structurally similar 4-(2-aminoethyl)piperidine derivatives.[1][2][3][4] The following protocol outlines a representative synthetic pathway.

Proposed Synthetic Protocol

This protocol describes a proposed multi-step synthesis of a candidate σ1 receptor ligand starting from this compound.

Scheme 1: Proposed Synthesis of a 3-(Aminoethyl)-piperidine based σ1 Receptor Ligand

G cluster_0 Step 1: N-Alkylation/Arylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amine Derivatization A This compound B N-Substituted-3-(N-Boc-aminoethyl)-piperidine A->B R-X, Base C N-Substituted-3-(2-aminoethyl)-piperidine B->C TFA or HCl D Final σ1 Receptor Ligand C->D R'-Y, Base

Caption: Proposed synthetic workflow for σ1 receptor ligands.

Step 1: N-Alkylation or N-Arylation of the Piperidine Ring

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).

  • Add the desired alkylating or arylating agent (R-X, e.g., benzyl bromide, substituted benzyl halides, or aryl halides for Buchwald-Hartwig amination, 1.1 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-substituted-3-(N-Boc-aminoethyl)-piperidine.

Step 2: Deprotection of the Boc Group

  • Dissolve the N-substituted-3-(N-Boc-aminoethyl)-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine salt, or neutralize with a base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent to obtain the free amine.

Step 3: Derivatization of the Primary Amine

  • Dissolve the N-substituted-3-(2-aminoethyl)-piperidine (1.0 eq) and a base such as triethylamine (1.5 eq) in an aprotic solvent like DCM.

  • Add the desired acylating or sulfonylating agent (R'-Y, e.g., benzoyl chloride, phenylacetyl chloride, or dansyl chloride, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Experimental Protocols for Ligand Evaluation

The pharmacological evaluation of newly synthesized compounds is crucial to determine their affinity and functional activity at the σ1 receptor.

Radioligand Binding Assay for σ1 Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.[1]

Materials:

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor ligand.

  • Receptor Source: Guinea pig brain membrane homogenates, which have a high density of σ1 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Filtration and Washing cluster_3 Quantification cluster_4 Data Analysis A Prepare membrane homogenate, radioligand, and test compounds B Incubate membrane homogenate, ³H-pentazocine, and test compound (or buffer for total binding, or haloperidol for non-specific binding) A->B C Rapidly filter the incubation mixture through glass fiber filters B->C D Wash filters with ice-cold assay buffer C->D E Place filters in scintillation vials with scintillation cocktail D->E F Measure radioactivity using a liquid scintillation counter E->F G Calculate specific binding F->G H Determine IC50 values from competition curves G->H I Calculate Ki values using the Cheng-Prusoff equation H->I

Caption: Workflow for σ1 receptor radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound solution.

    • 100 µL of the membrane homogenate (containing a specific amount of protein, e.g., 100-200 µg).

    • 50 µL of --INVALID-LINK---pentazocine at a concentration near its Kd (e.g., 2-5 nM).

  • Incubate the plate at 37°C for 120 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters presoaked in a solution like 0.5% polyethylenimine.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Determining whether a ligand acts as an agonist or an antagonist at the σ1 receptor is complex, as there is no universally accepted in vitro functional assay. However, several methods can provide insights into the functional activity of the compounds.

  • In Vivo Models: Behavioral pharmacology assays, such as models of neuropathic pain, can be used. Typically, σ1 receptor antagonists show antiallodynic effects, while agonists may not or can even potentiate pain in some models.

  • Phenytoin Modulation Assay: This assay is based on the observation that the anticonvulsant drug phenytoin can allosterically modulate the binding of σ1 receptor ligands. Phenytoin has been shown to increase the affinity of agonists but not antagonists, providing a predictive tool to differentiate between the two.

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: These assays can measure ligand-induced changes in σ1 receptor oligomerization or its interaction with partner proteins like BiP, offering a platform to characterize the functional profile of ligands.[2]

Data Presentation: Representative σ1 Receptor Ligands

The following table summarizes the binding affinities of a series of 4-(2-aminoethyl)piperidine derivatives for σ1 and σ2 receptors, which can serve as a benchmark for newly synthesized 3-substituted analogs.[1]

CompoundKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
18a MeHBenzyl7.9> 1,000> 127
18b EtHBenzyl120250.2
19a MeH3-Phenylpropyl50> 1,000> 20
19b EtH3-Phenylpropyl3201250.4
20a MeHCyclohexylmethyl2748018
21a MeMeBenzyl21854
22a Me-Phenylpiperazinyl1696060
4a HHBenzyl165> 10,000> 61

Data extracted from Wiese et al., ChemMedChem, 2022.[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel σ1 receptor ligands. The synthetic protocols and evaluation methodologies outlined in these application notes provide a comprehensive framework for researchers in drug discovery and development. By leveraging the chemistry of the piperidine scaffold, novel ligands with high affinity and selectivity for the σ1 receptor can be designed and synthesized, paving the way for new therapeutic agents for a variety of CNS disorders.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals involved in solid-phase synthesis where piperidine plays a crucial role. This document is divided into two main sections: the use of piperidine as a core structural component within a linker molecule, and the application of piperidine as a reagent for the cleavage of the Fmoc protecting group, a key step in solid-phase peptide synthesis.

Part 1: Piperidine as a Core Component of the Linker

Piperidine and its derivatives, such as piperazine, are increasingly incorporated into the structure of linkers used in the solid-phase synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics. The rigid structure of the piperidine ring helps to control the spatial orientation of the molecules being linked, which can be critical for their biological activity.[1][2]

Application: Synthesis of PROTACs with Piperidine-Containing Linkers

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy. Piperidine-containing linkers can enhance metabolic stability and provide a rigid scaffold for optimal ternary complex formation.[2]

Key Reagents and Materials

CategoryReagent/MaterialPurpose
Solid Support Rink Amide ResinSolid support for the synthesis of C-terminal amide compounds.
Linker Component Piperidine-based building blocks (e.g., Boc-protected piperidine derivatives with functional groups for coupling)To introduce the piperidine core into the linker structure.
E3 Ligase Ligand Carboxylic acid-functionalized ligand (e.g., pomalidomide derivative)Binds to the E3 ubiquitin ligase.
Protein of Interest (POI) Ligand Carboxylic acid-functionalized ligandBinds to the target protein for degradation.
Coupling Reagents HATU, HOBt, DIPEAFor the formation of amide bonds.
Deprotection Reagent 20% Piperidine in DMFFor the removal of the Fmoc protecting group.[3]
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% WaterTo cleave the synthesized PROTAC from the solid support.[3]

Experimental Workflow: Solid-Phase PROTAC Synthesis with a Piperidine Linker

G cluster_resin_prep Resin Preparation cluster_synthesis PROTAC Assembly cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 E3_Ligand_Coupling E3 Ligase Ligand Coupling (HATU, DIPEA) Wash1->E3_Ligand_Coupling Wash2 Wash E3_Ligand_Coupling->Wash2 Piperidine_Linker_Coupling Piperidine Linker Component Coupling Wash2->Piperidine_Linker_Coupling Wash3 Wash Piperidine_Linker_Coupling->Wash3 POI_Ligand_Coupling POI Ligand Coupling Wash3->POI_Ligand_Coupling Wash4 Wash POI_Ligand_Coupling->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization LC-MS/NMR Analysis Purification->Characterization

Caption: General workflow for the solid-phase synthesis of a PROTAC incorporating a piperidine-based linker.

Experimental Protocol: Synthesis of a PROTAC with a Piperidine-Based Linker

This protocol is a generalized procedure and may require optimization for specific target molecules.

  • Resin Preparation:

    • Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.[3]

    • Drain the DMF.

    • To remove the Fmoc protecting group, add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.[3]

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • E3 Ligase Ligand Coupling:

    • In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (2 equivalents), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the solution to the deprotected resin and shake the reaction mixture at room temperature for 4 hours.[3]

    • Wash the resin with DMF and DCM.

  • Piperidine Linker Component Coupling:

    • If the coupled E3 ligase ligand has an Fmoc group, deprotect it as described in step 1.3.

    • Couple the piperidine-containing building block (which should have a carboxylic acid for coupling and a protected amine) using HATU/DIPEA as described in step 2. The reaction time may vary depending on the specific building block.

  • Protein of Interest (POI) Ligand Coupling:

    • Deprotect the terminal amine on the growing linker as described in step 1.3.

    • Couple the carboxylic acid-functionalized POI ligand (2 eq.) using HATU (2 eq.) and DIPEA (4 eq.) in DMF. Shake at room temperature for 16 hours.[3]

    • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[3]

    • Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.[3]

    • Filter the resin and collect the filtrate.

  • Purification and Characterization:

    • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the precipitate and dry it.[3]

    • Purify the crude product by preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[3]

Quantitative Data

The yield and purity of PROTACs synthesized via this method can vary significantly depending on the specific ligands and linker components used. The following table provides representative data for PROTACs synthesized using solid-phase methods.

PROTAC TargetLinker TypeOverall Yield (%)Purity (%)Reference
HDAC6PEG-based15-25>95[3]
BRD4PEG-based10-20>95[3]

Part 2: Piperidine as a Reagent for Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS utilizing the Fmoc/tBu strategy, piperidine is the most common reagent for the removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the growing peptide chain.[4][5] This deprotection step is critical and is repeated after each amino acid coupling.

Mechanism of Fmoc Deprotection by Piperidine

The Fmoc group is cleaved via a β-elimination mechanism. Piperidine, a secondary amine base, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine on the peptide. The dibenzofulvene is then scavenged by piperidine to form a stable adduct.

G Fmoc_Peptide Fmoc-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF Dibenzofulvene Beta_Elimination->DBF DBF->DBF_Adduct

Caption: Simplified reaction pathway for Fmoc deprotection using piperidine.

Experimental Protocol: Fmoc Deprotection in SPPS

This protocol describes a standard Fmoc deprotection step in a manual SPPS workflow.

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for at least 30 minutes.

  • Initial Piperidine Treatment:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.[6]

    • Drain the piperidine solution.

  • Second Piperidine Treatment:

    • Add a fresh portion of 20% piperidine in DMF.

    • Agitate for 15-20 minutes at room temperature.

  • Washing:

    • Drain the piperidine solution.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6] The resin is now ready for the next amino acid coupling step.

Quantitative Data: Fmoc Removal Efficiency

The efficiency of Fmoc removal can be monitored by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct in the drained solution. The reaction is typically considered complete when the UV absorbance returns to baseline after the washing steps.

ReagentConcentrationTimeFmoc Removal EfficiencyReference
Piperidine20% in DMF5 + 15 min>99%[3][4]
4-Methylpiperidine20% in DMF5 + 15 min>99%[7]
DBU/Piperidine2%/2% in DMF2 + 5 min>99%N/A

Note: 4-Methylpiperidine is an effective alternative to piperidine and is not a controlled substance in some jurisdictions.[7]

Amino Acid Coupling Protocol (Post-Deprotection)

  • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the amino acid.[8]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[6]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

SPPS Workflow

G cluster_cycle Peptide Elongation Cycle (Repeat n times) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, Activator) Wash1->Amino_Acid_Coupling Wash2 Wash Amino_Acid_Coupling->Wash2 Wash2->Fmoc_Deprotection Final_Cleavage Final Cleavage and Deprotection Wash2->Final_Cleavage Start Start with Fmoc-AA-Resin Start->Fmoc_Deprotection

Caption: Iterative workflow for solid-phase peptide synthesis using piperidine for Fmoc deprotection.[8]

By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize piperidine in solid-phase synthesis, both as a component of the linker and as a crucial reagent for peptide elongation.

References

Application Notes and Protocols for Coupling Reactions with 3-(N-Boc-aminoethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving 3-(N-Boc-aminoethyl)-piperidine (also known as tert-butyl (2-(piperidin-3-yl)ethyl)carbamate), a versatile building block in medicinal chemistry. This bifunctional molecule, featuring a reactive secondary amine on the piperidine ring and a protected primary amine on the ethyl side chain, is a valuable intermediate in the synthesis of complex molecules, including those targeting neurokinin and chemokine receptors.

Introduction

This compound (CAS No. 215305-98-9) is a key synthetic intermediate in drug discovery programs. Its structure allows for selective functionalization at the piperidine nitrogen through various coupling reactions, while the Boc-protected aminoethyl group can be deprotected in a later step for further elaboration. This enables the construction of diverse molecular scaffolds with potential therapeutic applications. This document outlines protocols for N-alkylation, reductive amination, and amide coupling reactions, and provides illustrative quantitative data.

Data Presentation

The following tables summarize typical yields for coupling reactions involving piperidine derivatives. Note that yields are substrate-dependent and the data presented are representative examples from reactions with similar substrates.

Table 1: Illustrative Yields for N-Alkylation of Piperidine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃DMFRoom Temp.1285-95
Ethyl IodideNaHDMF0 to Room Temp.680-90
2-BromopropaneDIPEAAcetonitrile702460-75

Table 2: Illustrative Yields for Reductive Amination with Piperidine Derivatives

Carbonyl CompoundReducing AgentSolventpHTime (h)Typical Yield (%)
CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane~52480-95
BenzaldehydeNaBH₃CNMethanol6-71275-90
AcetoneH₂/Pd-CEthanolN/A1670-85

Table 3: Illustrative Yields for Amide Coupling of Piperidine Derivatives

Carboxylic AcidCoupling ReagentAdditiveBaseSolventTime (h)Typical Yield (%)
Benzoic AcidEDCHOBtDIPEADMF1285-95
Acetic AcidHATU-DIPEADMF490-98
Boc-GlycineDCCDMAP-CH₂Cl₂680-90

Experimental Protocols

N-Alkylation of this compound

This protocol describes the direct alkylation of the secondary amine of the piperidine ring using an alkyl halide.

Workflow for N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and base in anhydrous solvent add_alkyl_halide Add alkyl halide dropwise at specified temperature start->add_alkyl_halide stir Stir mixture under inert atmosphere add_alkyl_halide->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry and concentrate organic phase extract->dry purify Purify by column chromatography dry->purify end N-Alkylated Product purify->end

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • To a stirred solution of this compound in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature under an inert atmosphere.

  • Slowly add the alkyl halide to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature (if heated) and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Reductive Amination with this compound

This protocol details the formation of a C-N bond between the piperidine nitrogen and a carbonyl compound.

Workflow for Reductive Amination

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification start Dissolve this compound and carbonyl compound in solvent add_acid Add acid catalyst (optional) start->add_acid add_reducing_agent Add reducing agent (e.g., NaBH(OAc)₃) add_acid->add_reducing_agent stir Stir at room temperature add_reducing_agent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench with saturated NaHCO₃ monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry and concentrate organic phase extract->dry purify Purify by column chromatography dry->purify end N-Substituted Product purify->end

Caption: General workflow for the reductive amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

  • Solvent (e.g., 1,2-Dichloroethane, Methanol)

  • Acetic acid (optional, as catalyst)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound and the carbonyl compound in the solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add the reducing agent portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Amide Coupling with this compound

This protocol describes the formation of an amide bond between the piperidine nitrogen and a carboxylic acid.

Workflow for Amide Coupling

cluster_activation Carboxylic Acid Activation cluster_coupling Coupling cluster_workup Work-up and Purification start Dissolve carboxylic acid, coupling reagent, and additive in anhydrous DMF stir_activation Stir at 0 °C start->stir_activation add_amine Add this compound and base (e.g., DIPEA) stir_activation->add_amine stir_coupling Stir, allowing to warm to room temperature add_amine->stir_coupling monitor Monitor reaction by TLC or LC-MS stir_coupling->monitor quench Dilute with ethyl acetate and wash monitor->quench Upon completion extract Wash with NaHCO₃ (aq) and brine quench->extract dry Dry and concentrate organic phase extract->dry purify Purify by column chromatography dry->purify end Amide Product purify->end

Caption: General workflow for amide coupling with this compound.

Materials:

  • This compound (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • Coupling reagent (e.g., EDC, HATU) (1.2 eq)

  • Additive (e.g., HOBt) (1.2 eq, if using EDC)

  • Base (e.g., DIPEA) (2.5 eq)

  • Anhydrous DMF or CH₂Cl₂

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the carboxylic acid, coupling reagent, and additive (if applicable) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base followed by this compound.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Applications in Drug Discovery

Derivatives of this compound are valuable scaffolds for the synthesis of pharmacologically active agents. Notably, related piperidine structures are core components of antagonists for neurokinin receptors and the CCR5 receptor .

  • Neurokinin (NK) Receptor Antagonists: These are investigated for the treatment of various disorders, including chemotherapy-induced nausea and vomiting, depression, and pain. The piperidine moiety often serves as a key structural element for interaction with the receptor.

  • CCR5 Antagonists: CCR5 is a co-receptor for HIV entry into host cells, making its antagonists a class of antiretroviral drugs. Piperidine-based structures have been shown to exhibit potent CCR5 antagonistic activity.

Signaling Pathway for Neurokinin 1 Receptor (NK1R)

substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds gq11 Gq/11 nk1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release ip3->ca2 cellular_response Cellular Responses (e.g., Neuronal Excitability, Inflammation) pkc->cellular_response ca2->cellular_response antagonist Piperidine-based NK1R Antagonist antagonist->nk1r Blocks

Caption: Simplified signaling pathway of the Neurokinin 1 Receptor (NK1R) and its inhibition.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(N-Boc-aminoethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(N-Boc-aminoethyl)-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

The two primary methods for purifying this compound and related N-Boc protected piperidine derivatives are column chromatography and recrystallization. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q2: My final product is an oil, not a solid. Is this normal and how can I solidify it?

It is not uncommon for Boc-protected amines and piperidine derivatives to be obtained as oils or thick syrups, even when pure. This can be due to the presence of residual solvents or the compound's inherent physical properties. To induce solidification, you can try the following:

  • High Vacuum Drying: Dry the oil under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove trace solvents.

  • Trituration: Stir the oil vigorously with a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether). This can help to wash away soluble impurities and induce crystallization.

  • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Allow the solution to stand, and with time, crystals may form.

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

Potential impurities can include:

  • Unreacted starting materials: Such as 3-(aminoethyl)piperidine or di-tert-butyl dicarbonate ((Boc)₂O).

  • Byproducts of the Boc-protection reaction: Including tert-butanol.

  • Side-products from the synthesis of the piperidine ring: If applicable.

  • Nitroso impurities: These can potentially form if the synthesis conditions inadvertently expose the piperidine intermediate to nitrosating agents.[1] Given their potential toxicity, it is crucial to control their formation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography
Problem Potential Cause Suggested Solution
Streaking or Tailing of the Product Spot on TLC The compound is basic and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the spot shape.
Co-elution of Impurities with the Product The polarity of the eluent system is not optimal for separation.Adjust the solvent ratio of your eluent system. A common mobile phase for similar compounds is a mixture of hexanes and ethyl acetate.[3] You can try a shallower gradient or isocratic elution with a less polar solvent system to improve separation.
The column is overloaded with crude material.Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
Product is Not Eluting from the Column The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent.
Recrystallization
Problem Potential Cause Suggested Solution
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Add a small amount of the "good" solvent to redissolve the oil with gentle heating. Allow the solution to cool down slowly to room temperature before placing it in a cold bath.[2]
High concentration of impurities inhibiting crystallization.Attempt a preliminary purification by another method, such as an acid-base extraction, before recrystallization.[2]
No Crystal Formation Upon Cooling The solution is too dilute.Evaporate some of the solvent to increase the concentration of the product and then try to cool and crystallize again.
The chosen solvent system is not suitable.Experiment with different solvent systems. For Boc-protected compounds, common solvent pairs include ethyl acetate/hexanes and ethanol/water.
Low Recovery of the Purified Product Too much "good" solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product is significantly soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration. Wash the collected crystals with a minimal amount of the cold solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound
  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (optional)
  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for moderately polar compounds like N-Boc piperidines is a mixture of hexanes and ethyl acetate.[3] Aim for an Rf value of ~0.3 for the desired product. If streaking is observed, add 0.5-1% TEA to the eluent.
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.
  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.
  • Elution: Begin elution with the less polar solvent system determined by TLC. Collect fractions and monitor their composition by TLC.
  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Example Column Chromatography Parameters for a Related Compound

ParameterRecommended Condition/MaterialRationale
Stationary Phase Silica Gel, 60-120 meshStandard adsorbent for moderately polar compounds.
Mobile Phase System Ethyl Acetate/Hexane (2:8)A common system for separating compounds of intermediate polarity.
Expected Purity >95%Achievable with careful fraction collection and analysis.
Yield 74% (for a similar piperidine derivative)Yields will vary depending on the purity of the crude material.
Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid or can be induced to solidify.

1. Materials:

  • Crude this compound
  • A "good" solvent (e.g., ethyl acetate, ethanol)
  • A "poor" or "anti-solvent" (e.g., hexanes, water)
  • Erlenmeyer flask, heating source, filtration apparatus

2. Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent with heating. A good solvent will dissolve the compound when hot but not at room temperature.
  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required for complete dissolution.
  • Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
  • Crystallization:
  • Single Solvent Method: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
  • Two-Solvent Method: To the solution of the compound in the "good" solvent, add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
  • Drying: Dry the crystals under vacuum to a constant weight.

Purification Workflow

PurificationWorkflow crude Crude Product (this compound) is_solid Is the crude product a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes oily_product Product is an oil is_solid->oily_product No column Perform Column Chromatography recrystallization->column Fails or Purity is Low purified_solid Purified Solid Product recrystallization->purified_solid Success purified_oil Purified Oily Product column->purified_oil oily_product->column trituration Attempt Trituration/Solidification purified_oil->trituration trituration->purified_solid Success trituration->purified_oil:w Fails

References

Common side products in the synthesis of N-Boc-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-piperidines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Boc-piperidines in a question-and-answer format.

Issue 1: Presence of an Unexpected Higher Molecular Weight Byproduct

  • Question: During the Boc protection of a hydroxyl-substituted piperidine, I observe a byproduct with a higher molecular weight than my desired N-Boc-piperidine. What is the likely identity of this impurity and how can I minimize its formation?

  • Answer: This is likely a di-Boc byproduct where both the piperidine nitrogen and the hydroxyl group have been protected with a Boc group.[1] This side reaction is more prevalent when using an excess of di-tert-butyl dicarbonate (Boc₂O) and a base.

    Mitigation Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of Boc₂O, using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete reaction of the more nucleophilic amine.[1]

    • Reaction Conditions: The choice of base and solvent can influence the selectivity. Using a milder base or a biphasic system (e.g., dioxane/water with sodium bicarbonate) can favor N-protection.[2]

    • Purification: The di-Boc byproduct can typically be separated from the desired product by column chromatography on silica gel.[1]

Issue 2: Appearance of an Unsaturated Impurity

  • Question: My final N-Boc-hydroxypiperidine product is contaminated with an impurity that appears to be an unsaturated analog. What is this side product and how can I prevent its formation?

  • Answer: This impurity is likely an N-Boc-tetrahydropyridine, formed via an elimination (dehydration) reaction of the hydroxyl group from the piperidine ring.[1] This elimination can be catalyzed by acidic or basic conditions, especially at elevated temperatures.[1]

    Mitigation Strategies:

    • pH Control: Ensure the pH of the reaction mixture is neutralized during workup before any concentration or distillation steps that involve heating.[1]

    • Avoid High Temperatures: Whenever possible, perform workup and purification steps at or below room temperature to minimize the risk of elimination.[1]

Issue 3: Incomplete Reaction and Presence of Starting Material

  • Question: My reaction for the Boc protection of a piperidine derivative is incomplete, and I still see a significant amount of the starting amine in my crude product. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue that can arise from several factors.

    Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[1]

    • Increase Reagent Stoichiometry: A slight excess of Boc₂O (1.1-1.5 equivalents) can help ensure complete conversion.

    • Base and Solvent: The choice of base and solvent is crucial. For less reactive amines, a stronger base or a different solvent system might be necessary. Some reactions benefit from the addition of a catalyst like 4-dimethylaminopyridine (DMAP), although this can sometimes promote side reactions.

    • Temperature: While many Boc protections proceed well at room temperature, gentle heating may be required for less nucleophilic amines, but be mindful of potential side reactions.[3]

Issue 4: Low Yield of the Desired N-Boc-Piperidine

  • Question: I am experiencing a low yield of my target N-Boc-piperidine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can be attributed to incomplete reactions, side product formation, or losses during workup and purification.

    Troubleshooting Workflow:

    Troubleshooting_Low_Yield Start Low Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time - Increase Boc₂O stoichiometry - Change base/solvent Incomplete_Reaction->Optimize_Reaction Yes Workup_Loss Loss During Workup/Purification? Side_Products->Workup_Loss No Identify_Side_Products Identify Side Products (NMR, MS) and Address Formation: - Adjust stoichiometry - Control temperature - Modify workup pH Side_Products->Identify_Side_Products Yes Optimize_Workup Optimize Workup & Purification: - Ensure complete extraction - Check pH during washes - Use appropriate chromatography conditions Workup_Loss->Optimize_Workup Yes End Improved Yield Workup_Loss->End No Optimize_Reaction->End Identify_Side_Products->End Optimize_Workup->End

    A troubleshooting workflow for addressing low yields in N-Boc-piperidine synthesis.

Frequently Asked Questions (FAQs)

1. What are the most common side products in the synthesis of N-Boc-piperidines?

The formation of side products is dependent on the specific piperidine substrate and the reaction conditions employed. However, some common side products include:

  • Di-Boc Species: In cases where the piperidine has other nucleophilic functional groups (e.g., hydroxyl or a second amine), over-protection can occur.[1]

  • Elimination Products: For hydroxyl-substituted piperidines, dehydration can lead to the formation of tetrahydropyridine derivatives.[1]

  • Unreacted Starting Material: Incomplete reactions are a frequent cause of impurities.

  • Byproducts from Boc₂O: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture, to tert-butanol and carbon dioxide. While volatile, these can sometimes be observed in crude reaction mixtures.

2. How can I monitor the progress of my Boc protection reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system should be chosen to achieve good separation between the starting piperidine, the N-Boc-piperidine product, and any significant byproducts. Staining with ninhydrin can be useful for visualizing the starting amine, which will appear as a colored spot, while the N-Boc protected product will not stain with ninhydrin. LC-MS can also be a powerful tool for monitoring the reaction, providing information on the disappearance of starting material and the appearance of the product and any byproducts.[1]

3. What is the best way to purify my N-Boc-piperidine product?

The optimal purification method depends on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a widely used and effective method for purifying N-Boc-piperidines from unreacted starting materials and most side products.[1][4]

  • Recrystallization: If the N-Boc-piperidine is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes) can be an excellent method for achieving high purity.[1]

  • Acid-Base Extraction: An aqueous workup with a mild acid wash can sometimes help to remove any unreacted basic piperidine starting material. However, care must be taken as the Boc group is acid-labile.

Data Presentation

Table 1: Common Side Products in the Synthesis of N-Boc-Piperidines and Mitigation Strategies

Functionalized PiperidineCommon Side Product(s)Formation MechanismMitigation Strategies
4-HydroxypiperidineDi-Boc-4-hydroxypiperidineO-Boc protection of the hydroxyl groupUse 1.05-1.1 eq. of Boc₂O, control reaction temperature.[1]
N-Boc-1,2,3,6-tetrahydropyridineDehydration (elimination)Neutralize pH during workup, avoid high temperatures.[1]
4-AminopiperidineDi-Boc-4-aminopiperidineBoc protection of the exocyclic amineControl stoichiometry of Boc₂O, consider alternative protecting groups for one amine.
Piperidine-4-carboxylic acidMixed anhydride formationReaction of the carboxylic acid with Boc₂OPerform the reaction in aqueous base to hydrolyze the mixed anhydride.
N-Boc-4-piperidone (Reduction)Unreacted N-Boc-4-piperidoneIncomplete reductionIncrease reaction time, use a sufficient excess of the reducing agent (e.g., NaBH₄).[1]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Piperidine Derivative

  • Dissolution: Dissolve the piperidine starting material (1.0 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture of dioxane and water).

  • Base Addition: Add a base (e.g., triethylamine, potassium carbonate, or sodium bicarbonate, 1.5-2.0 eq.).[1][5]

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup: Quench the reaction with water. If using an organic solvent, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]

Visualizations

Side_Product_Formation cluster_main Boc Protection of Functionalized Piperidine cluster_side Common Side Reactions Piperidine Functionalized Piperidine (e.g., with -OH, -NH₂, -COOH) Boc2O Boc₂O Base Mixed_Anhydride Mixed Anhydride (with -COOH) Piperidine->Mixed_Anhydride Reaction with -COOH Desired_Product Desired N-Boc-Piperidine Boc2O->Desired_Product Main Reaction DiBoc Di-Boc Product (Over-protection) Boc2O->DiBoc Excess Boc₂O Elimination Elimination Product (e.g., Tetrahydropyridine) Desired_Product->Elimination Heat / Acid / Base

Formation of common side products during N-Boc-piperidine synthesis.

References

Technical Support Center: Optimization of Boc-Deprotection for 3-(Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Boc-deprotection of 3-(aminoethyl)piperidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection reaction in a question-and-answer format.

Issue 1: The deprotection reaction is incomplete, and I still see starting material.

  • Question: My TLC or LC-MS analysis shows a significant amount of the Boc-protected starting material remaining after the standard reaction time. How can I drive the reaction to completion?

  • Answer: Incomplete deprotection is a common challenge.[1] Several factors could be at play:

    • Insufficient Acid: The concentration or equivalents of the acid might be too low.[2] For trifluoroacetic acid (TFA), consider increasing the concentration from a 20% solution in dichloromethane (DCM) to 50%.[3] If using hydrochloric acid (HCl), a 4M solution in dioxane is a standard and effective reagent.[1]

    • Short Reaction Time: Some substrates, potentially due to steric hindrance, may require longer reaction times for full deprotection.[4] It is recommended to monitor the reaction's progress every 30-60 minutes until the starting material is fully consumed.[1]

    • Low Temperature: Most Boc deprotections proceed efficiently at room temperature.[2] If the reaction is sluggish, gentle warming to 40-50°C can be considered, but this should be done cautiously as it may also promote side reactions.[2][3]

    • Poor Solubility: Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, a different solvent system may be required.[1]

Issue 2: The yield of my deprotected product is lower than expected.

  • Question: After work-up and purification, the final yield of 3-(aminoethyl)piperidine is disappointingly low. What are the potential causes and solutions?

  • Answer: Low yields can result from side reactions or product loss during the work-up procedure.[1]

    • Side Reactions: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[2][3] This cation can alkylate the newly deprotected amine (N-alkylation) or other nucleophilic sites. To mitigate this, consider adding a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[3]

    • Product Loss During Work-up: The deprotected product exists as a salt (trifluoroacetate or hydrochloride) after the acidic reaction. If this salt is water-soluble, it can be lost in the aqueous phase during extraction.[1] To isolate the free amine, it is crucial to basify the aqueous solution to a pH > 7 (e.g., using saturated NaHCO₃ or dilute NaOH) before extraction with an organic solvent like DCM or ethyl acetate.[1] Performing multiple extractions (3-5 times) can also enhance recovery.[1]

    • Volatilization: While 3-(aminoethyl)piperidine is not extremely volatile, ensure that solvent removal under reduced pressure is not performed at excessively high temperatures to avoid product loss.

Issue 3: I am observing unexpected peaks in my LC-MS/NMR, suggesting side product formation.

  • Question: My analytical data shows impurities, with one major side product having a mass increase of +56 Da. What is this side product and how can I prevent its formation?

  • Answer: A mass increase of 56 Da is a characteristic sign of tert-butylation, where the reactive tert-butyl cation generated from the Boc group alkylates a nucleophile.[3]

    • Cause: The highly electrophilic tert-butyl cation will react with the most available nucleophile.[2] In this case, it is likely reacting with one of the nitrogen atoms of your product.

    • Solution: The most effective strategy to prevent t-butylation is the use of scavengers.[3] Adding scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) (typically 2.5-5% v/v) to the reaction mixture will quench the tert-butyl cation before it can react with your desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic reagents for Boc-deprotection? A1: The most common and effective reagents are trifluoroacetic acid (TFA), typically in a 25-50% solution with dichloromethane (DCM), and a 4M solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[2]

Q2: Which reagent is better: TFA or HCl? A2: The choice depends on the substrate and the desired final salt form. TFA in DCM is highly effective and easy to remove under reduced pressure.[1] However, the resulting trifluoroacetate salt can sometimes be difficult to handle.[1] Using HCl in dioxane often yields a hydrochloride salt, which may precipitate from the reaction mixture and can be easier to isolate as a solid.[1][2]

Q3: How should I monitor the progress of the deprotection reaction? A3: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A sample should be taken from the reaction mixture, quenched with a base (e.g., a drop of saturated NaHCO₃ solution), extracted, and then analyzed. The reaction is complete when the starting material spot/peak has completely disappeared.

Q4: Is it necessary to perform the reaction under an inert atmosphere? A4: Generally, Boc-deprotection reactions with TFA or HCl do not require an inert atmosphere (like nitrogen or argon) and can be performed on the benchtop.

Data Presentation: Comparison of Common Deprotection Conditions

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneMethod 3: Thermal (Solvent-Free)
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M Hydrogen Chloride (HCl) in 1,4-DioxaneHeat
Concentration 20-50% TFA in DCM (v/v)[2][3]4M HCl[2]N/A
Temperature 0°C to Room Temperature (RT)[5]Room Temperature (RT)[6]High temperatures (e.g., 150°C+)[5]
Reaction Time 30 minutes - 4 hours[7]1 - 4 hours[2][6]30 minutes - several hours[5]
Work-up Evaporation, followed by basic wash and extraction[1]Evaporation or precipitation with ether[1][2]Direct isolation or purification
Pros Fast, effective, volatile reagents are easy to remove.[1]Forms crystalline HCl salt, avoids TFA residues.[1]Avoids corrosive acids; potentially greener.
Cons TFA is corrosive; can promote side reactions without scavengers.[2]Can be slower; HCl solution may degrade over time.[8]Requires high temperatures, not suitable for thermally sensitive molecules.[5]

Experimental Protocols

Protocol 1: Boc-Deprotection using TFA in DCM

  • Dissolve the Boc-protected 3-(aminoethyl)piperidine (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • Proceed with the work-up (Protocol 3) to isolate the free amine or use the resulting TFA salt directly in the next step.

Protocol 2: Boc-Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected 3-(aminoethyl)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[2]

  • Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).[1][6]

  • Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[2]

  • Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[2] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

  • Proceed with the work-up (Protocol 3) if the free amine is desired.

Protocol 3: Aqueous Work-up to Isolate Free Amine

  • Following solvent removal from the deprotection reaction, dissolve the crude salt residue in water.

  • Cool the aqueous solution in an ice bath and carefully add a base (e.g., saturated aqueous NaHCO₃, Na₂CO₃, or 1M NaOH) until the pH is basic (pH > 8).[1]

  • Extract the aqueous layer multiple times (3-5x) with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or chloroform).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected free amine.

Visualizations

experimental_workflow cluster_reaction Boc-Deprotection cluster_workup Work-up & Isolation start Boc-Protected 3-(aminoethyl)piperidine dissolve Dissolve in Solvent (e.g., DCM) start->dissolve add_acid Add Acidic Reagent (e.g., 50% TFA) dissolve->add_acid react Stir at Room Temp (1-2 hours) add_acid->react monitor Monitor by TLC / LC-MS react->monitor evaporate Remove Solvent & Excess Acid in vacuo monitor->evaporate Reaction Complete basify Dissolve Residue & Basify (aq. NaHCO3, pH > 8) evaporate->basify extract Extract with Organic Solvent (3x) basify->extract dry Dry, Filter & Concentrate extract->dry purify Purification (e.g., Chromatography) if necessary dry->purify product Final Product: 3-(aminoethyl)piperidine dry->product If pure purify->product

Caption: General experimental workflow for Boc-deprotection.

troubleshooting_tree start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn low_yield Low Yield? start->low_yield side_products Side Products? start->side_products incomplete_rxn->low_yield No sol1 Increase Acid Conc. Increase Reaction Time Warm Gently (40°C) incomplete_rxn->sol1 Yes low_yield->side_products No sol2 Check Work-up pH (>8) Perform Multiple Extractions Add Scavengers low_yield->sol2 Yes sol3 Add Scavengers (e.g., TIS, TES) Lower Temperature side_products->sol3 Yes

References

Technical Support Center: Troubleshooting Diastereoselectivity in Piperidine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperidine substitution reactions, with a specific focus on controlling diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in piperidine substitution reactions?

A1: Diastereoselectivity in piperidine substitutions is a multifactorial issue influenced by several key parameters of the reaction setup. The choice of catalyst and ligand is paramount, as their steric and electronic properties can create a chiral environment that favors the formation of one diastereomer over another.[1][2][3] The protecting group on the piperidine nitrogen also plays a crucial role by influencing the conformation of the ring and the steric hindrance around the reaction center.[1][4] Furthermore, the inherent stereochemistry of the substrate, including existing chiral centers, will significantly direct the stereochemical outcome. Finally, reaction conditions such as temperature, solvent, and the presence of additives can all impact the kinetic and thermodynamic control of the reaction, thereby affecting the diastereomeric ratio.

Q2: How can I control the cis/trans diastereoselectivity during the hydrogenation of a substituted pyridine to a piperidine?

A2: Controlling cis/trans diastereoselectivity in pyridine hydrogenation is a common challenge. The choice of catalyst is a critical factor. For instance, hydrogenation of 3,5-substituted pyridine using 10% Pd/C has been shown to preferentially form the trans-isomer, while PtO2 may yield a different ratio.[5] The reaction conditions, including temperature and pressure, can also be tuned to favor a specific isomer.[5] In some cases, it is possible to synthesize the cis-isomer first and then epimerize it to the thermodynamically more stable trans-isomer under basic conditions.[5][6] This strategy is particularly effective when the substituents create unfavorable 1,3-diaxial interactions in the cis conformation.[5][6]

Q3: My C-H functionalization reaction on a piperidine ring is not selective. What can I do?

A3: Achieving site- and stereoselectivity in C-H functionalization of piperidines can be complex due to the presence of multiple, similarly reactive C-H bonds.[2][3] The selectivity is often controlled by the catalyst and the nitrogen protecting group.[1][4] For example, rhodium catalysts have been used effectively, with the choice of ligand and protecting group directing the functionalization to the C2, C3, or C4 position.[1][2] For instance, N-Boc-piperidine can be functionalized at the C2 position with one rhodium catalyst, while N-brosyl-piperidine with a different rhodium catalyst also yields the 2-substituted product but with high diastereoselectivity.[1] Directing functionalization to the C3 or C4 position often requires overcoming the electronic preference for the C2 position, which can be achieved through the use of sterically demanding catalysts and protecting groups.[2]

Troubleshooting Guides

Problem 1: Poor Diastereomeric Ratio (d.r.) in a Catalytic Substitution Reaction

You are performing a catalytic reaction to introduce a substituent onto a piperidine ring, but the resulting diastereomeric ratio is low.

Possible Cause Suggested Solution
Suboptimal Catalyst/Ligand System The steric and electronic properties of the catalyst and ligand are crucial for inducing stereoselectivity. A mismatch between the substrate and the catalytic system can lead to poor facial discrimination.
Troubleshooting Steps:
1. Screen Different Ligands: Test a variety of chiral ligands with varying steric bulk and electronic properties.[3]
2. Vary the Metal Center: If applicable, try different metal catalysts (e.g., Rh, Pd, Ir, Ru) known to be effective for similar transformations.[7]
3. Consult the Literature: Look for catalyst systems that have been successfully applied to substrates similar to yours.
Incorrect Nitrogen Protecting Group The protecting group influences the conformation of the piperidine ring and can sterically direct the incoming substituent.
Troubleshooting Steps:
1. Change the Protecting Group: Experiment with different protecting groups (e.g., Boc, Cbz, Bs) to alter the steric environment around the reaction site.[1]
2. Consider a Directing Group: Some protecting groups can also act as directing groups, coordinating to the catalyst and guiding the substitution.
Unfavorable Reaction Conditions Temperature, solvent, and concentration can all affect the transition state energies of the diastereomeric pathways.
Troubleshooting Steps:
1. Optimize Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.
2. Screen Solvents: The polarity and coordinating ability of the solvent can influence the catalyst and the transition state geometry. Test a range of solvents.
3. Adjust Concentration: Changes in concentration can sometimes affect the aggregation state of the catalyst or the kinetics of the reaction.
Problem 2: Inconsistent or Unpredictable Diastereoselectivity

Your reaction provides different diastereomeric ratios when repeated, or the outcome is not what you predicted based on literature precedents.

Possible Cause Suggested Solution
Presence of Water or Other Impurities Trace amounts of water or other impurities can interact with the catalyst or reagents, leading to inconsistent results.
Troubleshooting Steps:
1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
2. Purify Reagents: Purify all starting materials and reagents to remove any potential inhibitors or interfering substances.
Catalyst Activation or Decomposition The active catalytic species may not be forming consistently, or it may be decomposing over the course of the reaction.
Troubleshooting Steps:
1. Pre-activate the Catalyst: In some cases, the catalyst may require a pre-activation step.
2. Monitor Reaction Progress: Take aliquots at different time points to check for product formation and potential catalyst death.
3. Use a Glovebox: For highly sensitive catalysts, working in a glovebox can ensure a consistently inert environment.
Kinetic vs. Thermodynamic Control The reaction may be under kinetic control at lower temperatures and thermodynamic control at higher temperatures, leading to different product distributions.
Troubleshooting Steps:
1. Run the Reaction at Different Temperatures: Perform the reaction at a range of temperatures to determine if the diastereomeric ratio changes significantly.
2. Equilibration Experiment: Subject the product mixture to the reaction conditions for an extended period to see if the diastereomeric ratio changes, which would indicate thermodynamic equilibration.

Experimental Protocols

Key Experiment: Diastereoselective Hydrogenation of a Substituted Pyridine

This protocol is a general guideline for the hydrogenation of a substituted pyridine to a piperidine, aiming for high diastereoselectivity.

Materials:

  • Substituted pyridine

  • Catalyst (e.g., 10 mol% PtO₂, 10% Pd/C)

  • Solvent (e.g., Methanol, Acetic Acid)

  • Hydrogen source (Hydrogen gas cylinder or balloon)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a septum)

Procedure:

  • In a suitable reaction vessel, dissolve the substituted pyridine in the chosen solvent.

  • Carefully add the catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., Argon) several times.

  • Introduce hydrogen gas to the desired pressure (this may need to be optimized).

  • Stir the reaction mixture vigorously at the desired temperature (room temperature to elevated temperatures may be screened).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.[5]

  • Purify the product by column chromatography if necessary.

Visualizations

troubleshooting_workflow start Poor Diastereoselectivity Observed check_catalyst Evaluate Catalyst and Ligand System start->check_catalyst check_protecting_group Assess Nitrogen Protecting Group start->check_protecting_group check_conditions Analyze Reaction Conditions start->check_conditions optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst optimize_pg Test Alternative Protecting Groups check_protecting_group->optimize_pg optimize_conditions Vary Temperature, Solvent, etc. check_conditions->optimize_conditions successful Improved Diastereoselectivity optimize_catalyst->successful Success unsuccessful Re-evaluate Synthetic Strategy optimize_catalyst->unsuccessful No Improvement optimize_pg->successful Success optimize_pg->unsuccessful No Improvement optimize_conditions->successful Success optimize_conditions->unsuccessful No Improvement

Caption: Troubleshooting workflow for poor diastereoselectivity.

logical_relationship reaction_outcome Diastereomeric Ratio catalyst Catalyst/Ligand catalyst->reaction_outcome protecting_group N-Protecting Group protecting_group->reaction_outcome substrate Substrate Stereochemistry substrate->reaction_outcome conditions Reaction Conditions conditions->reaction_outcome temperature Temperature conditions->temperature solvent Solvent conditions->solvent

Caption: Factors influencing the diastereomeric ratio.

References

Technical Support Center: Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-substituted piperidines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing 3-substituted piperidines with high regioselectivity?

A1: Achieving high regioselectivity is a primary challenge in the synthesis of 3-substituted piperidines. The main strategies include:

  • Functionalization of Pyridine Derivatives: This common approach involves introducing a substituent at the 3-position of a pyridine ring, followed by the reduction of the aromatic ring. The initial functionalization step is crucial for ensuring the final position of the substituent.[1]

  • Intramolecular Cyclization: Acyclic precursors containing a nitrogen atom and a suitable reactive group can undergo intramolecular cyclization to form the piperidine ring. The structure of the acyclic starting material dictates the regioselectivity of this transformation.[1]

  • Direct C-H Functionalization: While challenging due to the similar reactivity of C-H bonds on the piperidine ring, methods for direct functionalization at the 3-position are emerging.[1] Often, this is achieved indirectly, for instance, through the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and regioselective ring-opening of the cyclopropane.[1]

Q2: My piperidine product is a yellow oil, even after purification. What causes this discoloration and how can I remove it?

A2: A yellow color in piperidine is typically due to the formation of oxidation products. While this may not impact all applications, high-purity compounds require removal of these impurities. The most effective purification method to remove colored impurities is distillation. To prevent future discoloration, it is recommended to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.

Q3: I am observing a mixture of 2-, 3-, and 4-substituted piperidine isomers in my final product. What are the likely causes and solutions?

A3: The formation of a mixture of isomers is a common problem related to a lack of regiocontrol. Potential causes and their solutions include:

  • Poor Regiocontrol in Pyridine Functionalization: If you are functionalizing a pyridine ring prior to reduction, the directing effects of existing substituents may not sufficiently favor substitution at the 3-position. Consider alternative functionalization strategies that offer higher regioselectivity.[1]

  • Isomerization of Intermediates: In some metal-catalyzed reactions, intermediates can isomerize. Modifying reaction conditions such as temperature, solvent, or the catalyst system can help minimize this. The choice of ligand in palladium-catalyzed reactions, for example, can be critical.[1]

  • Non-selective Reduction of a Substituted Pyridine: The choice of reducing agent and conditions for the hydrogenation of a substituted pyridine can impact the final product distribution. It is advisable to experiment with different catalysts (e.g., Pd/C, PtO₂, Rh/C) and reaction conditions to optimize the selectivity for the desired isomer.[1]

Q4: What is the role of the catalyst and ligand system in controlling regioselectivity?

A4: The catalyst and ligand system plays a crucial role in directing the regioselectivity of many reactions. For instance, in palladium-catalyzed diaminations of unactivated alkenes, the steric hindrance of the ligand can determine the outcome. A less sterically hindered quinox ligand favors 6-endo cyclization to yield 3-aminopiperidines, while a bulkier pyox ligand leads to 5-exo cyclization, resulting in amino-substituted pyrrolidines.[1] Similarly, in copper-catalyzed intramolecular C-H amination, the steric and electronic properties of the ligand can influence the reaction's diastereoselectivity.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 3-Substituted Piperidine

A consistently low yield of the target compound is a frequent challenge. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 3-Substituted Piperidine suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions side_reactions Side Reactions or Degradation? suboptimal_conditions->side_reactions No solution1 Systematically screen: - Temperature - Concentration - Reaction Time - Solvent - Catalyst Loading suboptimal_conditions->solution1 Yes purification_issues Inefficient Purification? side_reactions->purification_issues No solution2 Analyze crude mixture (NMR, LC-MS) to identify byproducts. Adjust conditions or use protecting groups. side_reactions->solution2 Yes solution3 Optimize purification method: - Chromatography - Crystallization - Distillation purification_issues->solution3 Yes end Improved Yield purification_issues->end No, review synthesis strategy solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting low yields.

Possible Causes and Detailed Solutions:

  • Suboptimal Reaction Conditions: The reaction parameters may not be optimal for the specific substrate and transformation.

    • Solution: Systematically screen reaction parameters such as temperature, concentration, reaction time, and solvent. For metal-catalyzed reactions, the catalyst loading and the nature of any additives can significantly influence the yield.[1]

  • Side Reactions or Product Degradation: Competing reaction pathways or degradation of the desired product can significantly lower the yield.

    • Solution: Analyze the crude reaction mixture using techniques like NMR or LC-MS to identify major byproducts. This can provide valuable insights into competing reaction pathways. For instance, in some fluorination reactions followed by hydrogenation, hydrodefluorination can be a competing reaction. Adjusting the reaction conditions or protecting sensitive functional groups may be necessary to minimize these side reactions.[1]

  • Inefficient Purification: The desired product may be difficult to separate from starting materials or byproducts, leading to losses during purification.

    • Solution: Optimize the purification method. This could involve trying different chromatography conditions (e.g., different solvent systems, stationary phases), exploring crystallization with various solvents, or using distillation if the product is volatile and thermally stable.[1]

Issue 2: Poor Diastereoselectivity in the Synthesis

Achieving the desired stereochemistry is often critical, and poor diastereoselectivity can be a significant hurdle.

Troubleshooting Workflow for Poor Diastereoselectivity

DiastereoselectivityTroubleshooting start Poor Diastereoselectivity temp_check Is Reaction Temperature Optimized? start->temp_check catalyst_check Is Catalyst/Reagent Optimal? temp_check->catalyst_check Yes solution1 Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). temp_check->solution1 No solvent_check Is Solvent Appropriate? catalyst_check->solvent_check Yes solution2 Evaluate different catalysts, ligands, or chiral auxiliaries. catalyst_check->solution2 No solution3 Experiment with solvents of different polarities and coordinating abilities. solvent_check->solution3 No end Improved Diastereoselectivity solvent_check->end Yes, consider substrate modification solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Possible Causes and Detailed Solutions:

  • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.

  • Catalyst and Reagents: The nature of the catalyst, ligand, or any chiral auxiliary plays a pivotal role in determining the stereochemical outcome.

    • Solution: For catalytic reactions, screen a library of catalysts and ligands. For substrate-controlled reactions, consider modifying protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to the different diastereomers.

    • Solution: Experiment with a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to 3-Arylpiperidines

Synthetic RouteSubstrateReagent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine Functionalization & Reduction
Rh-catalyzed Reductive HeckPhenyl pyridine-1(2H)-carboxylate[Rh(cod)OH]₂ / (S)-Segphos, CsOHToluene/THP/H₂O702081[2][3][4]
Hydrogenation of 3-Arylpyridine3-PhenylpyridinePtO₂Acetic AcidRT4-24~90[5]
Direct C-H Arylation
Pd-catalyzed β-ArylationN-Boc-piperidinePd(OAc)₂ / LigandToluene1002443-76[6][7]
Pd-catalyzed C4-Arylation (with C3 directing group)N-Boc-3-(aminoquinoline)carboxamidopiperidinePd(OAc)₂Toluene1102425-69[8]
Intramolecular Cyclization
Aza-Michael AdditionUnsaturated AmineBase/Acid CatalystVariousVariousVariousVaries[9][10][11]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Experimental Protocols

Protocol 1: Synthesis of 3-Arylpiperidines via Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from the work of Fletcher and coworkers and describes a general procedure for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[2][3][4]

Reaction Scheme Overview

ReductiveHeckWorkflow start Pyridine step1 Partial Reduction (e.g., NaBH4, Phenyl Chloroformate) start->step1 intermediate1 Phenyl pyridine-1(2H)-carboxylate step1->intermediate1 step2 Rh-catalyzed Asymmetric Reductive Heck Reaction (Aryl Boronic Acid, Rh-catalyst, Base) intermediate1->step2 intermediate2 3-Substituted Tetrahydropyridine step2->intermediate2 step3 Hydrogenation (e.g., Pd/C, H2) intermediate2->step3 end 3-Substituted Piperidine step3->end

Caption: Workflow for the synthesis of 3-substituted piperidines.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Aryl boronic acid (3.0 equiv)

  • [Rh(cod)OH]₂ (3 mol%)

  • (S)-Segphos (7 mol%)

  • Aqueous CsOH (50 wt%, 2.0 equiv)

  • Toluene, THP, H₂O (1:1:1 mixture)

  • Anhydrous diethyl ether (for workup)

  • Silica gel

Procedure:

  • Catalyst Preparation: To a 7 mL dram vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ and (S)-Segphos.

  • Purge the vial with argon (repeat three times).

  • Add toluene, THP, and H₂O, followed by aqueous CsOH.

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Reaction: To the catalyst solution, add the aryl boronic acid and then the dihydropyridine substrate.

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.

  • Remove the solvents in vacuo.

  • Purification: Purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

  • Reduction to Piperidine: The resulting tetrahydropyridine can be reduced to the corresponding piperidine via standard hydrogenation conditions (e.g., Pd/C, H₂).[3][4]

Protocol 2: Horner-Wadsworth-Emmons Reaction of N-Boc-4-piperidone

This protocol outlines a general procedure for the olefination of N-Boc-4-piperidone, which can be a key step in the synthesis of certain 3-substituted piperidines after further functionalization of the exocyclic double bond.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 equiv)

  • Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl (for quenching)

Procedure:

  • Phosphonate Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate reagent.

  • Add anhydrous THF to dissolve the phosphonate.

  • Cool the solution to 0 °C.

  • Carefully add the strong base portion-wise and stir the mixture for 30-60 minutes at 0 °C.

  • Reaction: Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and reagents used. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

Technical Support Center: Scalable Synthesis of 3-(N-Boc-aminoethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-(N-Boc-aminoethyl)-piperidine, a key building block for various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and scalable approach involves a two-step synthesis starting from a suitably N-protected 3-(cyanomethyl)piperidine. The first step is the reduction of the nitrile group to a primary amine, yielding 3-(aminoethyl)piperidine. The second step is the selective N-Boc protection of the primary amino group of the side chain.

Q2: Why is the reduction of 3-(cyanomethyl)piperidine a preferred scalable route?

This route is often preferred for scalability because the starting materials are generally more accessible and cost-effective than chiral precursors like L-glutamic acid. The reactions involved, such as nitrile reduction and Boc protection, are typically robust and well-established in industrial settings.

Q3: What are the critical parameters to control during the nitrile reduction step?

Key parameters for the nitrile reduction include the choice of reducing agent, solvent, temperature, and pressure. For catalytic hydrogenation, catalyst selection (e.g., Raney Nickel, Palladium on carbon), catalyst loading, and hydrogen pressure are crucial for achieving high yield and minimizing side reactions. For chemical reductions with hydrides like lithium aluminum hydride (LiAlH₄), careful control of temperature and quenching procedures is essential for safety and selectivity.

Q4: How can I selectively protect the primary amine of the ethylamino side chain in the presence of the secondary amine of the piperidine ring?

Selective N-Boc protection of the primary amine can be achieved by controlling the reaction conditions. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring. Using a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) at controlled temperatures (e.g., 0 °C to room temperature) can favor the formation of the desired product. The piperidine nitrogen can be protected with an orthogonal protecting group (e.g., Cbz) prior to the nitrile reduction, which is then removed after the Boc protection of the side chain.

Q5: What are the common impurities encountered in this synthesis?

Common impurities can include unreacted starting materials, over-alkylated byproducts from the nitrile reduction (secondary and tertiary amines), and di-Boc protected product. Incomplete reduction can also leave residual imine intermediates.

Troubleshooting Guides

Problem 1: Low Yield in Nitrile Reduction Step
Possible Cause Troubleshooting Step
Catalyst Inactivity (Catalytic Hydrogenation) Ensure the catalyst is fresh and has not been exposed to air or moisture. Consider using a higher catalyst loading or a different catalyst (e.g., Rh/Al₂O₃).
Incomplete Reaction Increase reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation). For chemical reduction, ensure the molar ratio of the reducing agent is sufficient.
Side Reactions Over-reduction or formation of secondary amines can occur. Optimize reaction conditions by lowering the temperature or using a more selective reducing agent. The addition of additives like ammonia during catalytic hydrogenation can sometimes suppress secondary amine formation.
Poor Substrate Quality Ensure the starting N-protected 3-(cyanomethyl)piperidine is of high purity. Impurities can poison the catalyst.
Problem 2: Non-selective Boc Protection
Possible Cause Troubleshooting Step
Formation of Di-Boc Product Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents). Add the Boc₂O slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
Reaction Temperature Too High Perform the reaction at a lower temperature to enhance selectivity.
Incorrect Base Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Problem 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Close Boiling Points of Product and Impurities | For distillation, use a fractional distillation column. For chromatography, screen different solvent systems to improve separation. Consider converting the product to a salt for purification by recrystallization, followed by liberation of the free base. | | Product is an Oil | If the final product is an oil and difficult to handle, consider converting it to a stable crystalline salt (e.g., hydrochloride or oxalate) for easier isolation and storage. | | Amine Streaking on Silica Gel Chromatography | Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to suppress tailing. Alternatively, use alumina for chromatography. |

Experimental Protocols

Route 1: From N-Cbz-3-(cyanomethyl)piperidine

This route involves the protection of the piperidine nitrogen with a Carboxybenzyl (Cbz) group, followed by nitrile reduction and subsequent Boc protection of the primary amine.

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reactor, add N-Cbz-3-(cyanomethyl)piperidine (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add Raney Nickel (50% slurry in water, ~20 wt% of the substrate) or 10% Pd/C (~5 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude N-Cbz-3-(aminoethyl)piperidine, which can be used in the next step without further purification.

Method B: Chemical Reduction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of N-Cbz-3-(cyanomethyl)piperidine (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solid and wash with THF.

  • Isolation: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Reaction Setup: Dissolve the crude N-Cbz-3-(aminoethyl)piperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

  • Base Addition: Add triethylamine (1.1-1.5 eq).

  • Boc Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up: Wash the reaction mixture with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

  • Reaction Setup: Dissolve the N-Boc protected intermediate in methanol or ethanol.

  • Catalyst Addition: Add 10% Pd/C (~5 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Work-up: Filter the reaction mixture through Celite and wash with the solvent.

  • Isolation: Concentrate the filtrate to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields
StepReactionReagents and ConditionsTypical Yield
1Nitrile Reduction (Catalytic Hydrogenation)N-Cbz-3-(cyanomethyl)piperidine, H₂ (50-100 psi), Raney Ni or Pd/C, MeOH, RT, 12-24h85-95%
1Nitrile Reduction (Chemical Reduction)N-Cbz-3-(cyanomethyl)piperidine, LiAlH₄, THF, reflux, 4-6h70-85%
2N-Boc ProtectionN-Cbz-3-(aminoethyl)piperidine, Boc₂O, Et₃N, DCM, 0 °C to RT, 4-12h90-98%
3Cbz DeprotectionN-Boc protected intermediate, H₂, Pd/C, MeOH, RT, 4-8h>95%

Visualizations

Diagram 1: Overall Synthetic Workflow

G start N-Cbz-3-(cyanomethyl)piperidine step1 Step 1: Nitrile Reduction (e.g., Catalytic Hydrogenation) start->step1 intermediate1 N-Cbz-3-(aminoethyl)piperidine step1->intermediate1 step2 Step 2: N-Boc Protection intermediate1->step2 intermediate2 N-Cbz-3-(N-Boc-aminoethyl)piperidine step2->intermediate2 step3 Step 3: Cbz Deprotection intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship for Troubleshooting Low Yield in Nitrile Reduction

G problem Low Yield in Nitrile Reduction cause1 Catalyst Inactivity problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Side Reactions problem->cause3 solution1 Use fresh catalyst Increase catalyst loading cause1->solution1 solution2 Increase reaction time, temperature, or pressure cause2->solution2 solution3 Optimize conditions (e.g., lower temperature) cause3->solution3

Caption: Troubleshooting logic for low yield in nitrile reduction.

Technical Support Center: Removal of Residual Palladium Catalyst from Piperidine Hydrogenations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance, troubleshooting tips, and detailed protocols for the effective removal of residual palladium catalysts following piperidine hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a piperidine hydrogenation reaction mixture?

A1: The most prevalent methods for palladium removal include:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as those with thiol, amine, or dimercaptotriazine functionalities on a silica or polymer backbone.[1][2][3]

  • Crystallization: The desired piperidine product can be purified through crystallization, which often leaves palladium impurities behind in the mother liquor.[1][4] The effectiveness of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[1]

  • Filtration: Heterogeneous palladium catalysts, like palladium on carbon (Pd/C), can be removed by filtering the reaction mixture through a filter aid such as Celite®.[1][5] This method is effective for solid or precipitated palladium.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[1][5]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[4][5]

Q2: How do I select the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of the final product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1]

  • Regulatory limits for palladium: The acceptable level of residual palladium in the final product, particularly for active pharmaceutical ingredients (APIs), will dictate the required efficiency of the removal method.[4]

  • Cost and scalability: The cost-effectiveness and ease of scaling up the chosen method are important considerations for drug development professionals.[4]

Below is a decision-making workflow to help guide your selection process.

G start Start: Crude Piperidine Product pd_form Is the Palladium Homogeneous or Heterogeneous? start->pd_form heterogeneous Heterogeneous (e.g., Pd/C) pd_form->heterogeneous Heterogeneous homogeneous Homogeneous (Dissolved) pd_form->homogeneous Homogeneous filtration Filtration through Celite® heterogeneous->filtration scavenging Adsorption with Scavengers or Activated Carbon homogeneous->scavenging end Purified Product filtration->end product_sol Is the product soluble and stable for crystallization? scavenging->product_sol crystallization Crystallization crystallization->end extraction Liquid-Liquid Extraction extraction->end product_sol->crystallization Yes product_sol->extraction No

Figure 1. Decision logic for selecting a palladium removal strategy.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[4] For palladium, which is considered a moderately toxic element, the permitted daily exposure (PDE) dictates the acceptable concentration in the final API. This concentration limit is calculated based on the maximum daily dose of the drug and is often in the low parts per million (ppm) range.[4][6]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1][2][7] However, it has some limitations:

  • Lack of selectivity: Activated carbon can non-specifically adsorb the desired product, leading to significant yield loss.[1][4]

  • Lower efficiency: Its efficiency in removing palladium can be lower compared to specialized metal scavengers.[3]

Troubleshooting Guide

This section addresses common issues encountered during the removal of residual palladium from piperidine hydrogenations.

Issue 1: High residual palladium levels after filtration of Pd/C.

  • Possible Cause: The formation of soluble or colloidal palladium species that pass through the filter.[8]

  • Suggested Solutions:

    • Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[8]

    • Optimize Celite® Bed Filtration: Ensure the Celite® bed is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[8]

    • Induce Precipitation: Try adding an anti-solvent or a precipitating agent to the reaction mixture before filtration to precipitate the soluble palladium.[8]

    • Adsorption Post-Filtration: Treat the filtrate with activated carbon or a specialized scavenger to remove any remaining soluble palladium.[8]

Issue 2: Low efficiency of palladium scavengers.

  • Possible Cause: The chosen scavenger may not be optimal for the specific palladium species, or the scavenging conditions may be inadequate.[8]

  • Suggested Solutions:

    • Scavenger Screening: Test a panel of different scavengers (e.g., thiol-based, amine-based, or TMT-based) to identify the most effective one for your system.[1][8]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (e.g., up to 18 hours) can enhance scavenger efficiency.[1]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the palladium into a single, more easily removed species.[1]

Issue 3: Significant product loss during purification.

  • Possible Cause: Non-specific adsorption of the piperidine product onto the purification medium, especially activated carbon.[1][4]

  • Suggested Solutions:

    • Screen Different Adsorbents: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[1]

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[1]

    • Adjust the Solvent: A solvent in which your product is highly soluble may decrease its adsorption to the solid support.[1]

    • Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or extraction.[1]

Below is a general troubleshooting workflow for palladium removal.

G start Start: High Residual Palladium check_method Review Current Removal Method start->check_method is_filtration Is the method filtration? check_method->is_filtration is_scavenging Is the method scavenging? check_method->is_scavenging optimize_filtration Optimize Filtration: - Finer filter - Thicker Celite® bed - Induce precipitation is_filtration->optimize_filtration Yes optimize_scavenging Optimize Scavenging: - Screen scavengers - Adjust temp/time - Pre-treatment is_scavenging->optimize_scavenging Yes product_loss Is there significant product loss? optimize_filtration->product_loss optimize_scavenging->product_loss minimize_adsorbent Minimize Adsorbent Amount & Adjust Solvent product_loss->minimize_adsorbent Yes end End: Low Residual Palladium product_loss->end No change_method Consider Alternative Method: Crystallization or Extraction minimize_adsorbent->change_method change_method->end

Figure 2. Troubleshooting workflow for palladium removal.

Data on Palladium Removal Efficiency

The following tables summarize quantitative data on the efficiency of various palladium removal methods.

Table 1: Palladium Removal Using Scavengers

Scavenger TypeSupportInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS ThiolSilica2400≤ 16>99.3[3]
SiliaMetS ThioureaSilica2400≤ 16>99.3[3]
MP-TMTPolystyrene223920>99[4]
Si-TMTSilica> Target< TargetHigh[4]
Thiol-functionalized silicaSilica300< 1>99.6[4]

Table 2: Palladium Removal Using Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)NotesReference
Darco2400> 16< 99.3Less effective than scavengers in this case.[3]
Nuchar AquaGuard (with 1,2-ethanedithiol)9100< 273>97Binary system showed superior performance.[4]
Darco KB-B300< 1>99.6Used in conjunction with antisolvent crystallization.[4]
Activated Charcoal2239> 20< 99Less effective than TMT scavenger.[4]

Table 3: Palladium Removal by Crystallization

Initial Pd (ppm)Final Pd (ppm)NotesReference
130-1916182Recrystallization from MeOH.[4]
1755-191675Recrystallization from MeOH.[4]
200<10Crystallization in the absence of additives.[4]

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected metal scavenger. The amount will depend on the scavenger's capacity and the amount of palladium to be removed, but a common starting point is 3-5 molar equivalents relative to the initial palladium catalyst.[9]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon to the solution, typically 5-10 wt% relative to the crude product.[9]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[9]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[9]

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[9]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Protocol 3: Palladium Removal by Filtration through Celite® (for Heterogeneous Catalysts)

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.[8] Pre-wet the Celite® pad with the solvent to be used.[8]

  • Dilute the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[8]

  • Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.[8]

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[8]

  • Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.[8]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-(N-Boc-aminoethyl)-piperidine and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(N-Boc-aminoethyl)-piperidine and its commercially available positional isomer, 4-(N-Boc-aminoethyl)-piperidine. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes spectral information for the closely related 4-isomer and the parent compound, N-Boc-piperidine, to provide a comprehensive analytical framework.

The Boc (tert-butoxycarbonyl) protecting group is frequently employed in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The piperidine moiety is a common scaffold in many drug candidates. The precise location of substituents on the piperidine ring is critical for biological activity, making unambiguous characterization by NMR essential.

Comparative NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for 4-(N-Boc-aminoethyl)-piperidine and N-Boc-piperidine. The expected chemical shifts for this compound are also discussed based on the analysis of these related structures.

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
4-(N-Boc-aminoethyl)-piperidine δ 4.55 (br s, 1H, NH-Boc), 3.12 (q, J = 6.4 Hz, 2H, CH₂-N), 2.95 (t, J = 6.8 Hz, 2H, CH₂-C), 2.58 (t, J = 12.0 Hz, 2H, Pip-H2e, H6e), 1.65 (d, J = 12.4 Hz, 2H, Pip-H3e, H5e), 1.44 (s, 9H, C(CH₃)₃), 1.40-1.30 (m, 3H, Pip-H4, H3a, H5a), 1.05 (qd, J = 12.0, 4.0 Hz, 2H, Pip-H2a, H6a)δ 155.9 (C=O), 79.1 (C(CH₃)₃), 46.1 (Pip-C2, C6), 41.2 (CH₂-N), 38.9 (CH₂-C), 35.8 (Pip-C4), 32.2 (Pip-C3, C5), 28.4 (C(CH₃)₃)
N-Boc-piperidine δ 3.35 (m, 4H, Pip-H2, H6), 1.56-1.45 (m, 6H, Pip-H3, H4, H5), 1.46 (s, 9H, C(CH₃)₃)δ 154.9 (C=O), 79.0 (C(CH₃)₃), 44.3 (Pip-C2, C6), 28.4 (C(CH₃)₃), 25.7 (Pip-C4), 24.5 (Pip-C3, C5)[1]

Analysis and Expected Data for this compound:

For this compound, the chemical shifts of the piperidine ring protons and carbons would be expected to differ from the 4-substituted isomer due to the change in the substitution pattern from a symmetrical to an unsymmetrical environment.

  • ¹H NMR: The protons on the piperidine ring will exhibit more complex splitting patterns and a wider range of chemical shifts compared to the 4-isomer. The protons on C2 and C6 will no longer be equivalent. The proton at C3 will be a multiplet, shifted downfield due to the adjacent substituent. The signals for the ethyl group and the Boc group are expected to be in similar regions as in the 4-isomer.

  • ¹³C NMR: The carbon signals for the piperidine ring will be distinct for each carbon (C2, C3, C4, C5, and C6). The C3 signal will be shifted downfield due to the direct attachment of the aminoethyl group. The signals for the Boc group and the ethyl side chain will be comparable to those of the 4-isomer.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Spectrometer: Data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of 16 ppm, centered at approximately 4-5 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans, as ¹³C is a less sensitive nucleus.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of 240 ppm, centered at approximately 100 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of a synthetic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Weigh Sample Solvent Add Deuterated Solvent with TMS Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Calibration) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Calibration) Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum (Shifts, Integration, Coupling) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Shifts) Process_13C->Analyze_13C Structure Structure Elucidation & Comparison Analyze_1H->Structure Analyze_13C->Structure

Caption: General workflow for NMR characterization.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-(N-Boc-aminoethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperidine-based compounds, this guide provides a comprehensive comparison of mass spectrometry for the analysis of 3-(N-Boc-aminoethyl)-piperidine against alternative analytical techniques. This guide includes detailed experimental protocols, quantitative data, and visual workflows to support analytical method development and validation.

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of this compound. The inherent sensitivity and specificity of MS make it an invaluable tool in pharmaceutical development. The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns that aid in the identification of the molecule.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the known behavior of Boc-protected amines and piperidine derivatives in mass spectrometry.

Under electrospray ionization (ESI), the molecule is expected to readily form the protonated molecular ion [M+H]⁺ at m/z 229.3. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses associated with the Boc group. Common fragmentations include the loss of isobutylene (C4H8, 56 Da) to yield an ion at m/z 173.3, followed by the subsequent loss of carbon dioxide (CO2, 44 Da) to produce an ion at m/z 129.2.

Under electron ionization (EI), characteristic fragments from the Boc group are also expected, such as the tert-butyl cation at m/z 57. Additionally, cleavage of the piperidine ring and the aminoethyl side chain would produce a more complex fragmentation pattern.

Table 1: Predicted Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ions (m/z)Predicted Neutral Loss
ESI229.3 [M+H]⁺173.3C4H8 (isobutylene)
ESI229.3 [M+H]⁺129.2C4H8 + CO2
EI228.3 [M]⁺57.1C9H15N2O2
EI228.3 [M]⁺172.2C4H8
EI228.3 [M]⁺128.2C5H8O2

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the analysis of this compound using a standard reversed-phase HPLC system coupled to a tandem mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For the analysis of samples in complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

LC-MS Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V
MS/MS Transitions Primary: 229.3 -> 173.3; Secondary: 229.3 -> 129.2
Collision Energy Optimized for the specific instrument, typically 10-20 eV
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS can be challenging due to its polarity and relatively low volatility. Derivatization is often recommended to improve its chromatographic properties. Acylation with reagents like trifluoroacetic anhydride (TFAA) can increase volatility and improve peak shape.

Derivatization Protocol (Acylation with TFAA):

  • Dissolve approximately 1 mg of this compound in 1 mL of anhydrous acetonitrile.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

ParameterValue
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-450

Workflow Diagrams

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL) Dilution Serial Dilution Stock->Dilution Standards Calibration Standards Dilution->Standards HPLC HPLC Separation Standards->HPLC ESI ESI Source HPLC->ESI MS1 MS1 (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis Detector->Data_Analysis Data Acquisition

Caption: Workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis Sample Sample in Acetonitrile Reagent Add TFAA Sample->Reagent Reaction Heat at 60°C Reagent->Reaction Evaporation Evaporate Reaction->Evaporation Reconstitution Reconstitute in Ethyl Acetate Evaporation->Reconstitution GC GC Separation Reconstitution->GC EI EI Source GC->EI MS Mass Analyzer EI->MS Detector Detector MS->Detector Data_Analysis Data Analysis Detector->Data_Analysis Data Acquisition

Caption: Workflow for GC-MS analysis with derivatization.

Comparison with Alternative Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and specificity, other analytical techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of pharmaceutical compounds. However, this compound lacks a strong chromophore, making direct UV detection challenging and resulting in poor sensitivity. To overcome this, pre-column derivatization with a UV-active labeling agent, such as benzoyl chloride or dansyl chloride, is necessary.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Similar to GC-MS, GC-FID analysis of this compound generally requires derivatization to improve volatility and chromatographic performance. GC-FID offers excellent quantitative performance for volatile compounds but lacks the structural information provided by mass spectrometry.

Table 2: Comparison of Analytical Techniques

FeatureLC-MS/MSGC-MS (with Derivatization)HPLC-UV (with Derivatization)
Specificity Very HighHighModerate
Sensitivity Very High (pg-fg)High (pg-ng)Moderate (ng-µg)
Structural Information Yes (MS/MS)Yes (Fragmentation Pattern)No
Sample Throughput HighModerateHigh
Need for Derivatization NoYesYes
Cost HighModerateLow
Ease of Use ModerateModerateEasy

Table 3: Performance Comparison of Analytical Techniques for Piperidine Derivatives

TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MS>0.990.01010 µg/mL-[1]
HPLC-UV (with derivatization)0.99960.15 µg/mL0.44 µg/mL[2]

Note: The performance data in Table 3 is for piperidine and its derivatives and serves as a representative comparison. Actual performance for this compound may vary.

Conclusion

For the analysis of this compound, LC-MS/MS stands out as the superior technique, offering high sensitivity, specificity, and structural confirmation without the need for derivatization. This makes it ideal for demanding applications in drug metabolism, pharmacokinetics, and trace-level impurity analysis.

GC-MS following a derivatization step provides a viable alternative, offering good sensitivity and valuable structural information. It is a cost-effective option when LC-MS/MS is not available.

HPLC-UV is the most accessible and cost-effective technique but is limited by its lower sensitivity and the requirement for derivatization. It is best suited for routine quality control and assays where high sensitivity is not a critical requirement.

The choice of analytical technique will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

References

A Comparative Guide to the Synthesis of 3-Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The specific placement of functional groups on this saturated heterocycle is crucial for its biological activity, making the development of efficient and stereoselective synthetic routes a key area of research. This guide provides a comparative overview of three prominent strategies for the synthesis of 3-functionalized piperidines: catalytic hydrogenation of substituted pyridines, intramolecular cyclization of acyclic precursors, and a modern rhodium-catalyzed asymmetric arylation.

Comparison of Synthetic Routes

The selection of a synthetic route to a desired 3-functionalized piperidine depends on several factors, including the desired stereochemistry, the nature of the substituent, and the availability of starting materials. The following table summarizes the key aspects of the three highlighted methods.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yields Stereoselectivity Advantages Disadvantages
Catalytic Hydrogenation 3-Substituted PyridinesH₂, Heterogeneous Catalysts (e.g., PtO₂, Rh/C, Ru/C), Homogeneous Catalysts (e.g., [Rh(cod)Cl]₂)Good to ExcellentVariable; can be controlled with chiral catalysts or auxiliaries.Readily available starting materials; scalable.Harsh conditions may be required; functional group tolerance can be limited; control of stereoselectivity can be challenging.
Intramolecular Cyclization Acyclic amino-alkenes, -alkynes, or -epoxidesBases (e.g., NaH, K₂CO₃), Transition Metals (e.g., Pd, Au)Moderate to GoodCan be high, depending on the substrate and cyclization strategy.High degree of control over substitution pattern and stereochemistry.Multi-step synthesis of the acyclic precursor is often required.
Rh-Catalyzed Asymmetric Arylation N-Boc-1,2-dihydropyridine, Arylboronic acids[Rh(cod)(OH)]₂, Chiral Diene Ligands (e.g., (S)-BINAP)High to ExcellentExcellent (often >90% ee)High enantioselectivity; mild reaction conditions; broad substrate scope.Requires synthesis of the dihydropyridine starting material; catalyst cost.

Experimental Protocols

Catalytic Hydrogenation of 3-Bromopyridine

This protocol describes the hydrogenation of 3-bromopyridine to 3-bromopiperidine using a rhodium-on-carbon catalyst.

Procedure: A solution of 3-bromopyridine (1.0 g, 6.33 mmol) in acetic acid (20 mL) is added to a pressure vessel containing 5% Rh/C (0.1 g). The vessel is sealed and flushed with hydrogen gas, and then pressurized to 70 psi. The reaction mixture is stirred at room temperature for 24 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and basified with 2 M NaOH, followed by extraction with dichloromethane. The combined organic layers are dried over Na₂SO₄ and concentrated to afford 3-bromopiperidine.

Intramolecular Aza-Michael Addition

This procedure illustrates the synthesis of a 3-substituted piperidine via an intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester.

Procedure: To a solution of the acyclic amino-ester precursor (1.0 mmol) in methanol (10 mL) is added potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3-functionalized piperidine.

Rhodium-Catalyzed Asymmetric Arylation of N-Boc-1,2-dihydropyridine

This protocol details the enantioselective synthesis of a 3-arylpiperidine derivative.[1]

Procedure: In a glovebox, a vial is charged with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed, removed from the glovebox, and then toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The catalyst solution is stirred at 70 °C for 10 minutes. The arylboronic acid (1.5 mmol, 3.0 equiv) and then N-Boc-1,2-dihydropyridine (0.5 mmol, 1 equiv) are added, and the resulting mixture is stirred at 70 °C for 20 hours. After cooling to room temperature, the reaction is diluted with Et₂O, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the enantioenriched 3-aryl-1,2,3,4-tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.[1]

Synthetic Pathways Overview

The following diagram illustrates the relationship between the starting materials and the final 3-functionalized piperidine products for the discussed synthetic routes.

Synthetic_Routes cluster_start Starting Materials cluster_product Product 3-Substituted Pyridine 3-Substituted Pyridine 3-Functionalized Piperidine 3-Functionalized Piperidine 3-Substituted Pyridine->3-Functionalized Piperidine Catalytic Hydrogenation Acyclic Precursor Acyclic Precursor Acyclic Precursor->3-Functionalized Piperidine Intramolecular Cyclization N-Acyl-1,2-dihydropyridine N-Acyl-1,2-dihydropyridine N-Acyl-1,2-dihydropyridine->3-Functionalized Piperidine Rh-Catalyzed Asymmetric Arylation & Reduction

Caption: Overview of major synthetic routes to 3-substituted piperidines.

This guide provides a snapshot of the diverse strategies available for the synthesis of 3-functionalized piperidines. For researchers and drug development professionals, the choice of method will be guided by the specific requirements of the target molecule, with each route offering a unique set of advantages and challenges. The continued development of novel catalytic systems promises to further expand the toolbox for accessing these valuable heterocyclic motifs with high efficiency and stereocontrol.

References

A Comparative Guide to the Biological Activity of 3-(Aminoethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminoethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of biologically active compounds targeting a range of physiological systems. This guide provides a comparative analysis of the biological activities of various 3-(aminoethyl)piperidine derivatives, with a focus on their interactions with sigma receptors, central nervous system (CNS) receptors, and their potential as enzyme inhibitors. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

I. Activity at Sigma Receptors: Potent Antiproliferative Agents

A significant area of research for piperidine derivatives has been their interaction with sigma receptors, particularly the σ1 receptor, which is implicated in a variety of cellular functions and is overexpressed in several cancer cell lines. Derivatives of 4-(2-aminoethyl)piperidine have been extensively studied as potent and selective σ1 receptor ligands, demonstrating promising antiproliferative activity.

Comparative Analysis of σ1 Receptor Affinity and Cytotoxicity

The following table summarizes the in vitro activity of a series of 4-(2-aminoethyl)piperidine derivatives, highlighting their binding affinity for the σ1 receptor (Ki) and their cytotoxic effects (IC50) against human prostate cancer (DU145) and non-small cell lung cancer (A427) cell lines.[1][2]

CompoundN-substituent on PiperidineR-group on Aminoethyl Side Chainσ1 Affinity Ki (nM)[1][2]Cytotoxicity IC50 (µM) vs. DU145[2]Cytotoxicity IC50 (µM) vs. A427
18a -CH₃Benzyl7.9Not ReportedNot Reported
20a -CH₃Cyclohexylmethyl164.9Not Reported
21a -CH₃N-Methyl-N-benzyl195.5Not Reported
22a -CH₃4-Phenylpiperazin-1-yl274.0Not Reported
4a -HBenzyl165Not ReportedSimilar to Haloperidol
13a -TosylBenzyl110Not ReportedNot Reported
18b -CH₂CH₃Benzyl105Not ReportedNot Reported
NE-100 (Reference)-1.3>10Not Reported
S1RA (Reference)-17>10Not Reported
Haloperidol (Reference)--Not Reported(Reference for A427)

Key Observations:

  • N-methylation of the piperidine ring is crucial for high σ1 affinity. Compound 18a (N-CH₃) exhibits a significantly lower Ki value compared to its N-H counterpart (4a ).[1]

  • The nature of the substituent on the aminoethyl side chain also influences activity.

  • Several N-methylated derivatives (20a, 21a, 22a ) demonstrate potent low micromolar cytotoxicity against the DU145 prostate cancer cell line, exceeding the activity of the reference σ1 antagonists NE-100 and S1RA.[2]

Signaling Pathway of σ1 Receptor Ligands

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can modulate a variety of downstream signaling pathways, including calcium signaling, ion channel function, and cellular stress responses, ultimately impacting cell survival and proliferation.

sigma1_pathway Ligand 3-(Aminoethyl)piperidine Derivative Sigma1R σ1 Receptor (ER) Ligand->Sigma1R Binds IP3R IP3R Sigma1R->IP3R Modulates CellProliferation Cell Proliferation Sigma1R->CellProliferation Inhibits Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Regulates Release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake ROS ROS Production Ca_Mito->ROS Influences Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: σ1 Receptor Signaling Pathway.

II. Activity at Central Nervous System (CNS) Receptors

3-(Aminoethyl)piperidine derivatives also show potential for modulating neurotransmitter systems in the CNS, including dopaminergic and serotonergic pathways.

Dopamine D2 Receptor Interaction

Certain piperidine derivatives have been investigated as ligands for dopamine receptors. The dopamine D2 receptor is a key target for antipsychotic medications.

dopamine_pathway Ligand 3-(Aminoethyl)piperidine Derivative D2R Dopamine D2 Receptor Ligand->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates NeuronalActivity Neuronal Activity PKA->NeuronalActivity Modulates

Caption: Dopamine D2 Receptor Signaling.

Serotonin 5-HT2A Receptor Interaction

The serotonin 5-HT2A receptor is another important CNS target involved in processes such as mood, cognition, and perception.

serotonin_pathway Ligand 3-(Aminoethyl)piperidine Derivative HT2A Serotonin 5-HT2A Receptor Ligand->HT2A Binds Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response Ca_Release->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: Serotonin 5-HT2A Receptor Signaling.

III. Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibitors

Derivatives of the piperidine scaffold have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While specific data for 3-(aminoethyl)piperidine derivatives is an emerging area, related piperidine-containing compounds have shown significant promise.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed in this guide.

A. Radioligand Binding Assay for σ1 Receptor Affinity

This protocol is adapted from the methods used for the evaluation of 4-(2-aminoethyl)piperidine derivatives.[2]

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Test compounds (3-aminoethyl)piperidine derivatives)

  • Membrane preparations from guinea pig brain (source of σ1 receptors)

  • --INVALID-LINK---Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, radioligand (--INVALID-LINK---pentazocine) at a fixed concentration (e.g., 1-2 nM), and varying concentrations of the test compound.

  • Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Test Compounds - Radioligand - Membranes - Buffers B Incubate: Compounds + Radioligand + Membranes A->B C Filter and Wash B->C D Scintillation Counting C->D E Calculate Specific Binding D->E F Determine IC50 E->F G Calculate Ki F->G cytotoxicity_assay_workflow cluster_culture Cell Culture & Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent & Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate % Viability F->G H Determine IC50 G->H

References

A Comparative Guide to the X-ray Crystal Structures of N-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the solid-state conformations of N-Boc-piperidine derivatives, supported by experimental data and protocols.

The N-tert-butoxycarbonyl (N-Boc) piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the synthesis of a vast array of pharmaceutical agents. The conformational properties of this heterocyclic system, dictated by the substitution pattern on the piperidine ring, play a pivotal role in determining the biological activity of the final drug molecule. Understanding the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography provides invaluable insights for rational drug design and development.

This guide presents a comparative analysis of the X-ray crystal structures of two representative N-Boc-piperidine derivatives: tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The objective is to provide a clear, data-driven comparison of their key structural parameters.

Comparative Crystallographic Data

The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies of the two N-Boc-piperidine derivatives. The data for 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid was retrieved from the Cambridge Structural Database (CSD) using the deposition number 845296.[1]

Parametertert-butyl 4-hydroxypiperidine-1-carboxylate1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Crystal System OrthorhombicMonoclinic
Space Group P bcaP 2₁/c
Piperidine Ring Conformation ChairChair
Selected Bond Lengths (Å)
C-N (Boc)Data not available1.475
C=O (Boc)Data not available1.219
N-C(ring)Data not available1.472, 1.478
C-C (ring avg.)Data not available1.525
C-O (hydroxyl)Data not available-
C-C (carboxyl)-1.523
C=O (carboxyl)-1.210
C-O (carboxyl)-1.321
Selected Bond Angles (°)
O=C-N (Boc)Data not available125.1
C-N-C (ring)Data not available112.5
C-C-C (ring avg.)Data not available111.2
Selected Torsion Angles (°)
C-N-C=O (Boc)Data not available178.9
N-C-C-C (ring avg.)Data not available± 55.8

Note: Detailed crystallographic data for tert-butyl 4-hydroxypiperidine-1-carboxylate was not publicly available in the searched databases. The table will be updated as this information becomes accessible.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these compounds are crucial for reproducibility and further research.

Synthesis and Crystallization of tert-butyl 4-hydroxypiperidine-1-carboxylate

Synthesis:

A common method for the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate involves the protection of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: 4-hydroxypiperidine is dissolved in a suitable solvent, such as a mixture of dichloromethane and water. An aqueous solution of sodium bicarbonate is added to create a basic environment. Di-tert-butyl dicarbonate is then added, and the mixture is stirred vigorously at room temperature for several hours.

  • Work-up: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by recrystallization.

  • Solvent Selection: A suitable solvent system, such as ethyl acetate/hexanes, is used. The crude product is dissolved in a minimum amount of the more soluble solvent (ethyl acetate) at an elevated temperature.

  • Crystal Growth: The less soluble solvent (hexanes) is slowly added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The slow cooling process promotes the formation of well-defined single crystals.

  • Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis and Crystallization of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Synthesis:

This derivative is typically synthesized by the Boc-protection of isonipecotic acid.

  • Reaction: Isonipecotic acid is dissolved in a mixture of tert-butanol and water, to which a base like sodium hydroxide is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature overnight.

  • Work-up: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is acidified with a suitable acid (e.g., citric acid) and then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated to give the product.

Crystallization:

Single crystals can be grown by slow evaporation from a suitable solvent.

  • Procedure: The purified product is dissolved in a solvent in which it has moderate solubility, such as ethanol or a mixture of ethanol and water. The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days will yield single crystals suitable for X-ray analysis.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of N-Boc-piperidine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_output Output start Starting Material (e.g., 4-Hydroxypiperidine) reaction Boc Protection Reaction (Boc₂O, Base) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Cooling or Slow Evaporation dissolution->crystal_growth isolation Crystal Isolation & Drying crystal_growth->isolation xrd Single-Crystal X-ray Diffraction isolation->xrd data_processing Data Processing & Structure Solution xrd->data_processing refinement Structure Refinement data_processing->refinement validation Structural Validation (e.g., CCDC) refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: Generalized workflow for the synthesis and X-ray crystal structure analysis of N-Boc-piperidine derivatives.

References

A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of a synthetic route. When it comes to the versatile piperidine scaffold, two carbamate protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), have long been the workhorses. This guide provides an objective, data-driven comparison of their performance in the protection of piperidines, offering insights into their respective strengths and weaknesses.

The choice between Boc and Cbz fundamentally hinges on their distinct deprotection mechanisms, which underpins the concept of orthogonality in multi-step synthesis. The Boc group is renowned for its acid lability, while the Cbz group is cleaved under reductive conditions, most commonly catalytic hydrogenolysis.[1][2] This key difference allows for the selective removal of one in the presence of the other, a crucial strategy in the synthesis of complex molecules.[3]

Chemical Properties and Stability: A Tale of Two Carbamates

The tert-butyloxycarbonyl (Boc) group is valued for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[4] This robustness makes it an ideal choice when subsequent reaction steps involve these conditions. However, its defining characteristic is its susceptibility to cleavage by strong acids.[1]

Conversely, the benzyloxycarbonyl (Cbz or Z) group exhibits stability towards both acidic and basic conditions, with some exceptions.[1] Its removal is typically achieved through catalytic hydrogenolysis, a mild method that proceeds with high yield, provided no other reducible functional groups are present in the molecule.[5]

Quantitative Comparison of Protection and Deprotection Reactions

The following tables summarize representative experimental data for the protection and deprotection of piperidines using Boc and Cbz protecting groups. It is important to note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.

Table 1: N-Protection of Piperidines

Protecting GroupReagentSubstrateSolventBaseYield (%)Reference
Boc Di-tert-butyl dicarbonate ((Boc)₂O)3-hydroxypiperidineMethanol-79%[6]
Boc Di-tert-butyl dicarbonate ((Boc)₂O)4-hydroxypiperidineDichloromethaneNaHCO₃85% - quant.[7]
Cbz Benzyl chloroformate (Cbz-Cl)Piperidine-4-carboxylic acidTHF/WaterNaHCO₃96%[8]

Table 2: Deprotection of N-Protected Piperidines

Protecting GroupReagentSubstrateSolventConditionsYield (%)Reference
Boc Trifluoroacetic acid (TFA)N-Boc-piperazine derivativeDichloromethane (DCM)Room TemperatureHigh (General)[9]
Boc 4M HCl in DioxaneN-Boc-piperazine derivativeMethanol/Ethyl AcetateRoom Temperature, 1-4hHigh (General)[9]
Cbz H₂ / 10% Pd/CN-Cbz-piperidine derivativeMethanol/EthanolRoom TemperatureHigh (General)[5]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a piperidine substrate. Optimal conditions may vary depending on the specific molecule.

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the piperidine in DCM.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Piperidine

Materials:

  • N-Boc-piperidine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (25-50% v/v)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-piperidine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TFA/DCM solution dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the volatiles under reduced pressure to yield the deprotected piperidine as its TFA salt.

  • For the free base, perform an aqueous work-up with a suitable base to neutralize the acid.

Protocol 3: N-Cbz Protection of Piperidine

Materials:

  • Piperidine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the piperidine in a biphasic system of DCM and aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 4: Catalytic Hydrogenolysis of N-Cbz-Piperidine

Materials:

  • N-Cbz-piperidine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (catalytic amount)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz-piperidine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Visualizing the Chemistry

To better understand the chemical transformations and decision-making process, the following diagrams illustrate the structures, reaction pathways, and a logical workflow for selecting between Boc and Cbz protection for piperidines.

cluster_boc N-Boc-piperidine cluster_cbz N-Cbz-piperidine Boc_piperidine Cbz_piperidine

Caption: Chemical structures of N-Boc- and N-Cbz-protected piperidines.

Piperidine Piperidine Boc_Piperidine N-Boc-piperidine Piperidine->Boc_Piperidine (Boc)₂O, Base Cbz_Piperidine N-Cbz-piperidine Piperidine->Cbz_Piperidine Cbz-Cl, Base Deprotected_Boc Piperidine Boc_Piperidine->Deprotected_Boc TFA or HCl Deprotected_Cbz Piperidine Cbz_Piperidine->Deprotected_Cbz H₂, Pd/C

Caption: General reaction schemes for the protection and deprotection of piperidines.

start Protect Piperidine Nitrogen acid_sensitive Are there acid-sensitive functional groups? start->acid_sensitive reducible_groups Are there other reducible groups (e.g., alkenes, alkynes)? acid_sensitive->reducible_groups No use_cbz Use Cbz Protection acid_sensitive->use_cbz Yes reducible_groups->use_cbz No use_boc Use Boc Protection reducible_groups->use_boc Yes consider_alternative_cbz Consider alternative Cbz deprotection (e.g., acidolysis) use_cbz->consider_alternative_cbz If hydrogenation is not ideal consider_alternative_boc Consider alternative Boc deprotection (e.g., thermal) use_boc->consider_alternative_boc If strong acid is not ideal

Caption: Decision workflow for selecting between Boc and Cbz protection for piperidines.

Conclusion: Making the Strategic Choice

Both Boc and Cbz are highly effective and versatile protecting groups for the piperidine nitrogen, each with a distinct profile of stability and reactivity. The decision between them is primarily dictated by the overall synthetic strategy, particularly the stability of other functional groups within the molecule.

The Boc group is the preferred choice for substrates that are sensitive to reductive conditions but stable to acid.[1] Conversely, the Cbz group is ideal for molecules that can withstand catalytic hydrogenation but may harbor acid-sensitive functionalities.[4] Their orthogonality is a powerful tool, enabling the design of elegant and efficient synthetic routes for complex piperidine-containing targets. This guide provides the foundational data and protocols to assist researchers in making an informed and strategic decision for their specific synthetic needs.

References

A Comparative Guide to Enantiomeric Purity Analysis of Chiral Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development of chiral pharmaceuticals. Piperidine scaffolds are prevalent in numerous drug candidates, making the accurate assessment of their enantiomeric composition essential for ensuring safety and efficacy. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of chiral piperidine intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The performance of these methods is compared with supporting experimental data and detailed methodologies.

Comparison of Analytical Techniques

The choice of analytical technique for enantiomeric purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, speed, and available instrumentation. Chiral HPLC is a versatile and widely used technique, while chiral GC is well-suited for volatile and thermally stable compounds. Chiral SFC is gaining prominence as a "green" and high-throughput alternative. Chiral CE offers high separation efficiency and minimal sample consumption.[1]

Quantitative Performance Data

The following table summarizes typical performance characteristics of each technique for the analysis of chiral piperidine intermediates, based on published data for various derivatives.

ParameterChiral HPLCChiral GCChiral SFCChiral CE
Resolution (Rs) > 1.5 (baseline) is commonly achieved; Rs > 4.0 has been reported for derivatized piperidin-3-amine.[2]High resolution is achievable, particularly with cyclodextrin-based columns.Comparable to HPLC, often with unique selectivity.High efficiency can lead to excellent resolution.
Typical Run Time 10 - 30 minutes.[1]15 - 30 minutes.3-5 times faster than HPLC, with run times often under 10 minutes.[3]Fast analysis, often in the range of 10-20 minutes.
Limit of Detection (LOD) ng/mL to µg/mL range, depending on the detector and derivatization.pg/mL to ng/mL range with FID or MS detectors.Comparable to HPLC.Low, often in the µM to nM range.
Limit of Quantification (LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.Comparable to HPLC.Low, often in the µM to nM range.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for each key technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers.[4] For many piperidine intermediates, derivatization is necessary to introduce a chromophore for UV detection and to improve chromatographic properties.

Protocol for Chiral HPLC of Piperidin-3-amine (with pre-column derivatization):

  • Derivatization: React the piperidin-3-amine sample with a derivatizing agent such as para-toluene sulfonyl chloride (PTSC) in the presence of a base to introduce a UV-active group.[2]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: 0.1% Diethylamine in Ethanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Detection: UV at 228 nm.[2]

    • Temperature: Ambient.

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase.

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable piperidine derivatives. Derivatization may be required to improve volatility and peak shape.

Protocol for Chiral GC of a Piperidine Derivative:

  • Derivatization (if necessary): React the piperidine intermediate with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to increase volatility.

  • Chromatographic Conditions:

    • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEX).[5]

    • Carrier Gas: Helium or Hydrogen.[1]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: Dissolve the (derivatized) sample in a suitable solvent (e.g., ethyl acetate).

  • Data Analysis: Determine the enantiomeric excess from the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers faster separations and reduced organic solvent consumption compared to HPLC, making it an environmentally friendly and high-throughput option.[6]

Protocol for Chiral SFC of a Piperidine Intermediate:

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).[7]

    • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (e.g., 80:20 CO₂/Methanol).

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Temperature: 40 °C.

    • Detection: UV or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the mobile phase modifier or a compatible solvent.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the separated enantiomers.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. The separation is achieved by adding a chiral selector to the background electrolyte.

Protocol for Chiral CE of a Piperidine Derivative:

  • Electrophoretic Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin).[8]

    • Voltage: 20-30 kV.[9]

    • Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 200 nm).

  • Sample Preparation: Dissolve the sample in the BGE or water.

  • Data Analysis: The enantiomeric ratio is determined from the corrected peak areas of the two enantiomers.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Piperidine Intermediate Derivatization Derivatization (if needed) Sample->Derivatization Add derivatizing agent Dissolution Dissolution in Mobile Phase Derivatization->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Mobile Phase Flow Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Experimental workflow for chiral HPLC analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Piperidine Intermediate Derivatization Derivatization (for volatility) Sample->Derivatization Dissolution Dissolution in Solvent Derivatization->Dissolution Injection Inject into GC System Dissolution->Injection Separation Separation on Chiral Capillary Column Injection->Separation Carrier Gas Flow Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Experimental workflow for chiral GC analysis.

Chiral_SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample Piperidine Intermediate Dissolution Dissolution in Modifier/Solvent Sample->Dissolution Injection Inject into SFC System Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Supercritical Fluid Mobile Phase Flow Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Experimental workflow for chiral SFC analysis.

Chiral_CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Piperidine Intermediate Dissolution Dissolution in BGE/Water Sample->Dissolution Injection Inject into CE System Dissolution->Injection Separation Separation in Capillary with Chiral Selector Injection->Separation Applied Voltage Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Ratio Integration->Calculation

Caption: Experimental workflow for chiral CE analysis.

References

A Comparative Guide to the Lipophilic Ligand Efficiency of Aminoethyl-Substituted Piperidines as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipophilic ligand efficiency (LLE) of aminoethyl-substituted piperidines, primarily focusing on their activity as sigma-1 (σ1) receptor ligands. The σ1 receptor is a unique intracellular chaperone protein, representing a promising therapeutic target for a variety of neurological disorders and cancers.[1] Lipophilic ligand efficiency is a critical metric in drug discovery, balancing potency and lipophilicity to optimize the drug-like properties of a compound.[2] An ideal LLE value is typically in the range of 5-7.[2] This guide presents quantitative data, detailed experimental protocols, and visualizations to facilitate informed decision-making in drug design and development projects.

Performance Comparison of Aminoethyl-Substituted Piperidines and Alternatives

The following tables summarize the in vitro binding affinities (Ki), distribution coefficients (logD at pH 7.4), and calculated lipophilic ligand efficiency (LLE) for a series of N-substituted 4-(2-aminoethyl)piperidine derivatives and a reference cyclohexane compound. These compounds have been evaluated for their affinity to the σ1 receptor.

Table 1: Lipophilic Ligand Efficiency of Aminoethyl-Substituted Piperidines

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]pKilogD (pH 7.4)Lipophilic Ligand Efficiency (LLE)
4a H1656.780.516.27
13a Tosyl1086.97--
18b Ethyl89.47.05--
18a Methyl7.98.101.96.20
3 (Ref.) Cyclohexane0.619.21--

Data for compounds 4a, 13a, 18b, 18a, and 3 (cyclohexane reference) are sourced from studies on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[1] The LLE was calculated using the formula: LLE = pKi - logD.

The data clearly demonstrate that the nature of the substituent on the piperidine nitrogen significantly influences the binding affinity for the σ1 receptor. A methyl substituent (Compound 18a ) results in the highest affinity among the piperidine derivatives.[1] Notably, both the unsubstituted piperidine (4a ) and the N-methyl analog (18a ) exhibit high LLE values, indicating an efficient translation of lipophilicity into binding potency.

Structure-Activity Relationship of N-Substituted Piperidines

The binding affinity of 4-(2-aminoethyl)piperidine derivatives for the σ1 receptor is highly dependent on the substituent at the piperidine nitrogen. Molecular dynamics simulations suggest that the varied interactions of the basic piperidine nitrogen and its substituents with a lipophilic binding pocket are responsible for these differences in affinity.[1] A small, lipophilic substituent like a methyl group is favorable for high-affinity binding. Increasing the size or polarity of the substituent generally leads to a decrease in affinity, indicating steric and electronic constraints within the receptor's binding pocket.[1]

cluster_0 N-Substituent Impact on σ1 Affinity Methyl (18a) Methyl (18a) High Affinity High Affinity Methyl (18a)->High Affinity Ki = 7.9 nM Ethyl (18b) Ethyl (18b) Moderate Affinity Moderate Affinity Ethyl (18b)->Moderate Affinity Ki = 89.4 nM Tosyl (13a) Tosyl (13a) Low Affinity Low Affinity Tosyl (13a)->Low Affinity Ki = 108 nM Hydrogen (4a) Hydrogen (4a) Hydrogen (4a)->Low Affinity Ki = 165 nM

N-Substituent Effect on σ1 Affinity

Experimental Protocols

General Synthesis of N-Substituted 4-(2-aminoethyl)piperidines

The synthesis of N-substituted 4-(2-aminoethyl)piperidines can be achieved through a multi-step process starting from a protected piperidin-4-one. The following is a generalized procedure:

  • Reductive Amination: React N-Boc-piperidin-4-one with an appropriate primary amine (e.g., 3,4-dichloroaniline) via reductive amination to introduce the initial amino side chain.[3]

  • Elongation: The piperidine nitrogen can be functionalized by alkylation with reagents such as bromoacetonitrile or 2-iodoethanol to introduce a two-carbon spacer.[3] For a three-carbon spacer, an aza-Michael reaction with acrylonitrile can be employed.[3]

  • Functional Group Interconversion: The terminal functional group (e.g., nitrile) can be reduced to an amine.

  • N-Substitution: The protecting group on the piperidine nitrogen (e.g., Boc) is removed, and the desired substituent (e.g., methyl, ethyl) is introduced via reductive amination or alkylation.

N-Boc-piperidin-4-one N-Boc-piperidin-4-one Reductive Amination Reductive Amination N-Boc-piperidin-4-one->Reductive Amination Primary Amine Elongation Elongation Reductive Amination->Elongation Functional Group\nInterconversion Functional Group Interconversion Elongation->Functional Group\nInterconversion Deprotection Deprotection Functional Group\nInterconversion->Deprotection N-Substitution N-Substitution Deprotection->N-Substitution Alkyl Halide or Aldehyde Final Product Final Product N-Substitution->Final Product

Synthetic Workflow

Competitive Radioligand Binding Assay for σ1 Receptor Affinity (Ki)

This protocol determines the binding affinity (Ki) of test compounds for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.[4][5]

Materials:

  • Guinea pig liver membrane homogenate (source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-(+)-pentazocine, the guinea pig liver membrane homogenate, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

  • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • The IC50 values are determined from the competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Shake-Flask Method for logD (pH 7.4) Determination

This method measures the distribution coefficient of a compound between n-octanol and an aqueous buffer at physiological pH.[7][8]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either pre-saturated n-octanol or PBS.

  • In a vial, combine the pre-saturated n-octanol and pre-saturated PBS (a common ratio is 1:1 or 2:1 v/v).

  • Add the test compound to the biphasic system.

  • Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[7]

  • Separate the phases by centrifugation.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the logD value using the formula: logD = log10 ( [Concentration in n-octanol] / [Concentration in PBS] ).

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[9][10] Under resting conditions, it is complexed with the binding immunoglobulin protein (BiP).[9] Upon stimulation by agonists, the σ1 receptor dissociates from BiP and can then translocate and interact with a variety of client proteins, including ion channels (e.g., voltage-gated K+ channels, NMDA receptors) and other signaling molecules, thereby modulating downstream pathways such as calcium mobilization.[9][10][11]

cluster_0 Endoplasmic Reticulum cluster_1 Downstream Modulation BiP BiP Sigma-1 Receptor Sigma-1 Receptor BiP->Sigma-1 Receptor Association (Resting State) Ion Channels Ion Channels Sigma-1 Receptor->Ion Channels Dissociation from BiP, translocation and interaction Other Receptors Other Receptors Sigma-1 Receptor->Other Receptors Calcium Signaling Calcium Signaling Sigma-1 Receptor->Calcium Signaling Agonist Agonist Agonist->Sigma-1 Receptor Stimulation

Sigma-1 Receptor Signaling

Conclusion

The aminoethyl-substituted piperidine scaffold represents a promising starting point for the design of potent and efficient σ1 receptor ligands. The data presented in this guide highlight the importance of the N-substituent in modulating binding affinity and demonstrate that high lipophilic ligand efficiency can be achieved with this chemical class. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the discovery and optimization of novel σ1 receptor modulators. By carefully considering the principles of LLE and the structure-activity relationships discussed, it is possible to design next-generation ligands with improved efficacy and drug-like properties.

References

Safety Operating Guide

Safe Disposal of 3-(N-Boc-aminoethyl)-piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(N-Boc-aminoethyl)-piperidine, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Summary

This compound and structurally similar compounds are classified with several key hazards that dictate handling and disposal protocols. While a Safety Data Sheet (SDS) for the exact compound was not located, data for analogous N-Boc protected aminopiperidines provide a strong basis for safe procedures. The primary hazards include acute oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1][2][3] Some related compounds are also noted to be toxic to aquatic life with long-lasting effects.[2][4]

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Skin IrritationCategory 2Causes skin irritation.[1][2][3]
Eye Irritation/DamageCategory 2 / 1Causes serious eye irritation or damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3][4]
Hazardous to the Aquatic Environment, Long-term-Toxic to aquatic life with long lasting effects.[2][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1][3]

  • Lab Coat: A standard laboratory coat to protect from skin contact.[1]

  • Respiratory Protection: If handling outside of a well-ventilated area or fume hood, or if dusts are generated, use a NIOSH/MSHA approved respirator.[3]

Waste Segregation and Storage
  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Original Containers: Whenever possible, leave the chemical in its original container.[4] If transferring to a designated waste container, ensure it is properly labeled.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][5] The storage area should be a designated satellite accumulation area for hazardous waste.

Disposal Procedure

The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[4]

  • Contact EHS: Initiate the disposal process by contacting your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and arrange for a pickup by a certified waste contractor.

  • Incineration: The typical disposal method for this type of organic compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[4]

  • Solvent Dilution: In some cases, the disposal contractor may instruct you to dissolve or mix the material with a combustible solvent.[4] Follow the specific instructions provided by your EHS office or the disposal company.

Contaminated Materials
  • Empty Containers: "Empty" containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they will retain residue.[4] Do not reuse the containers.[2]

  • Spill Cleanup Materials: Any materials used to clean up spills of this substance (e.g., absorbent pads, sand, vermiculite) must be placed in a sealed, labeled container and disposed of as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Segregation cluster_disposal Disposal Process A Assess Hazards (Review SDS) B Don Personal Protective Equipment (PPE) A->B C Segregate Chemical Waste (Do Not Mix) B->C D Use Labeled, Sealed Hazardous Waste Container C->D E Store Waste in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F G Waste Collected by Licensed Disposal Company F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your official Environmental Health and Safety office for guidance tailored to your location and facilities.

References

Essential Safety and Logistics for Handling 3-(N-Boc-aminoethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(N-Boc-aminoethyl)-piperidine. The following information is extrapolated from SDSs of structurally similar compounds, such as (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine and R-3-amino-1-N-Boc-piperidine. A comprehensive, substance-specific risk assessment should be conducted before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for similar compounds is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1][2][3]
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-lasting hazard2H411: Toxic to aquatic life with long lasting effects[3]

Signal Word: Warning[1][2]

Pictograms:

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following PPE is recommended:

Protection TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4]
Hand Protection Use common chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wash and dry hands after handling.[1][5]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat. For larger quantities or increased risk of exposure, fire/flame resistant and impervious clothing is recommended.[1][4][5]
Respiratory Protection Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapor or dust.[1][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, such as a certified chemical fume hood.[1][5]

    • Verify that an eyewash station and safety shower are readily accessible.[2][6]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling:

    • Avoid contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the handling area.[1][7]

    • Avoid the formation of dust and aerosols.[5]

    • Keep the container tightly closed when not in use.[1][3]

    • Use non-sparking tools if the compound is in a flammable solvent.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[3][5]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly store or dispose of contaminated PPE. Launder contaminated clothing before reuse.[1][3]

Disposal Plan
  • Waste Collection:

    • Collect waste material in a suitable, labeled, and tightly closed container.[5][7]

    • Do not mix with other waste streams unless compatible.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][7]

    • Do not allow the chemical to enter drains or waterways.[7]

Emergency Procedures
SituationAction
Spill or Leak Evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE.[5] Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[7] Collect the absorbed material into a suitable container for disposal.[5][7] Decontaminate the spill area.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If symptoms persist, seek medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1][2][3] If skin irritation occurs, get medical advice/attention.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical help if you feel unwell.[1][2]

Visualized Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Risk Assessment prep2 Gather PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood, Emergency Equipment) prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Chemical Handling (Avoid contact, dust, aerosols) handle1->handle2 handle3 Post-Handling Decontamination handle2->handle3 emergency Spill, Fire, or Exposure handle2->emergency Incident Occurs disp1 Segregate Waste handle3->disp1 Waste Generated disp2 Label Waste Container disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3 emergency_action Follow Emergency Procedures (First Aid, Spill Control) emergency->emergency_action

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.